6-(4-fluorophenyl)-1H-indole
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-5-3-10(4-6-13)12-2-1-11-7-8-16-14(11)9-12/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZRLREVCHREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455425 | |
| Record name | 6-(4-FLUOROPHENYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-16-7 | |
| Record name | 6-(4-FLUOROPHENYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-(4-fluorophenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the methodologies for two prominent synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Fischer indole synthesis. Emphasis is placed on providing detailed experimental protocols, comparative data, and clear visual representations of the chemical pathways and workflows.
Overview of Synthetic Strategies
The synthesis of this compound can be effectively achieved through two principal methods. The Suzuki-Miyaura coupling offers a robust and high-yielding approach by forming a carbon-carbon bond between a pre-functionalized indole ring and a boronic acid derivative. Alternatively, the classic Fischer indole synthesis provides a method to construct the indole ring system from acyclic precursors, namely an arylhydrazine and a suitable carbonyl compound. This guide will explore both routes, presenting the Suzuki coupling as the more documented and direct method for this specific target molecule.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. For the synthesis of this compound, this involves the palladium-catalyzed reaction between 6-bromo-1H-indole and (4-fluorophenyl)boronic acid.
Foreword: The Strategic Synergy of Indole and Fluorine
An In-Depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products, signaling molecules like serotonin, and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides an excellent framework for interacting with a multitude of biological targets.[3] The strategic incorporation of fluorine atoms into this scaffold has unlocked a new dimension of therapeutic potential. Fluorine, being the most electronegative element, imparts unique properties: it can increase metabolic stability by blocking sites of oxidative metabolism, enhance lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby modulating binding affinity to target proteins.[1][4][5] This guide synthesizes current knowledge on the diverse biological activities of these hybrid molecules, offering a technical resource for researchers and drug development professionals.
Anticancer Activity: Targeting Malignant Proliferation
Fluorinated indole derivatives have emerged as potent anticancer agents, acting through various mechanisms to induce cell cycle arrest and apoptosis in cancer cells.[6][7][8]
Mechanism: Kinase Inhibition
A primary strategy in modern oncology is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that become dysregulated in cancer. Fluorinated indoles have been successfully designed as inhibitors of several key oncogenic kinases.
-
Receptor Tyrosine Kinases (RTKs): Sunitinib, a fluorinated indole derivative, is a multi-targeted RTK inhibitor approved by the FDA for treating renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][9] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting tumor angiogenesis.
-
BRAF Kinase: The BRAFV600E mutation is a common driver in melanoma. Certain indole-2-carboxamides containing fluorine have shown potent inhibitory activity against this mutant kinase.[10]
The causality behind this activity lies in the ability of the indole scaffold to act as a bioisostere of the natural ATP purine ring, fitting into the kinase's ATP-binding pocket. The fluorine atom often forms crucial hydrogen bonds or electrostatic interactions with amino acid residues in the active site, enhancing binding affinity and selectivity.[10]
Caption: Inhibition of an RTK signaling pathway by a fluorinated indole derivative.
Mechanism: Disruption of Microtubule Dynamics
Microtubules are essential for cell division, and disrupting their polymerization is a clinically validated anticancer strategy.[11] Certain indole derivatives can bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which arrests the cell cycle in the G2/M phase and induces apoptosis.[11][12] Fluorination at the N-1 position of the indole has been shown to enhance this activity.[12]
| Compound Class | Target Kinase | Example Activity (IC₅₀ / GI₅₀) | Cancer Cell Line | Reference |
| Indole-2-carboxamides | EGFR | 71 nM | Panc-1 (Pancreatic) | [10] |
| Indole-2-carboxamides | BRAFV600E | 77 nM | A-549 (Lung) | [10] |
| 5-Fluoro-oxindole | Multi-RTK | 26 nM | MCF-7 (Breast) | [1][10] |
| N-1 Fluorinated Indole | Tubulin | ~1-10 µM | K562 (Leukemia) | [12] |
Experimental Protocol: In-Vitro Antiproliferative MTT Assay
This protocol provides a self-validating system to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A-549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Erlotinib).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Antiviral Activity: Halting Viral Replication
The structural features of fluorinated indoles make them potent inhibitors of various stages of the viral life cycle, with significant activity reported against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[4][13][14]
Mechanism: HIV-1 Reverse Transcriptase Inhibition
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. They are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of viral RNA into DNA, a crucial step for viral integration and replication.[14] Fluorinated indole-carboxamide derivatives have demonstrated extraordinary potency, with EC₅₀ values in the nanomolar and even picomolar range against wild-type HIV-1.[4]
Caption: Site of action for a fluorinated indole NNRTI in the HIV-1 lifecycle.
Mechanism: HCV NS3-NS4A Protease Inhibition
The Hepatitis C virus relies on the NS3-NS4A protease to cleave the viral polyprotein into functional mature proteins. Inhibiting this enzyme prevents viral replication. Fluorinated isoindoline derivatives have been developed as effective inhibitors of this protease, demonstrating promising activity in both enzyme and cell-based replicon assays.[4]
| Compound Series | Viral Target | Example Activity (EC₅₀) | Assay System | Reference |
| Indole-carboxamides | HIV-1 WT | 0.0058 nM - 4.6 nM | Human T-lymphocyte (CEM) cells | [4] |
| 4-Fluoroisoindolines | HCV NS3-NS4A Protease | Potent (values not specified) | Huh-7 cell replicon assay | [4] |
| Tetracyclic Indoles (12-F) | HCV (All Genotypes) | Noteworthy Inhibitor | Cell-based assay | [13] |
Experimental Protocol: Anti-HIV-1 Replication Assay (CEM Cell-Based)
This protocol measures a compound's ability to inhibit HIV-1 replication in a human T-cell line.
-
Cell Culture: Maintain CEM-T4 cells, a human T-lymphoblastoid cell line susceptible to HIV-1 infection, in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Prepare a stock solution of the fluorinated indole derivative in DMSO and make serial dilutions in the culture medium.
-
Infection and Treatment: Mix CEM-T4 cells with a predetermined amount of HIV-1 virus stock (e.g., strain IIIB) at a specific multiplicity of infection (MOI). Immediately add the compound dilutions to the cell-virus mixture in a 96-well plate.
-
Incubation: Incubate the plates for 6 days at 37°C and 5% CO₂. This allows for multiple rounds of viral replication, amplifying the inhibitory effect.
-
Quantification of Viral Replication: Measure the amount of HIV-1 p24 capsid protein in the cell culture supernatant using a commercial p24 antigen ELISA kit. The p24 level is a direct marker of viral replication.
-
Cytotoxicity Assessment: In a parallel plate without the virus, treat cells with the same compound dilutions to assess cytotoxicity using the MTT assay described in Section 1.3. This is crucial to ensure that the observed antiviral effect is not due to general cell death.
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration) for the inhibition of p24 production and the CC₅₀ (50% cytotoxic concentration) from the MTT assay. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to determine the therapeutic window of the compound. A high SI value is desirable.
Anti-inflammatory and Antimicrobial Activities
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Fluorinated indazoles (an isomer of indole) have been identified as potent inhibitors of RIP2 kinase (receptor-interacting protein 2), a key mediator in inflammatory signaling pathways.[4] Certain derivatives exhibit high inhibitory action with pIC₅₀ values greater than 8, making them promising candidates for treating inflammatory diseases.[4] The rationale is that the fluorinated scaffold can effectively occupy the ATP-binding site of the kinase, similar to the anticancer kinase inhibitors.
Caption: A generalized workflow for determining a compound's IC50 against a target kinase.
Antimicrobial Activity
With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Fluorinated indole derivatives have shown activity against a range of bacteria.[15]
-
Gram-Positive Bacteria: Derivatives of 5- or 6-fluoroindole-2,3-dione have been synthesized and screened against Staphylococcus albus.[16] Bis-indole agents have also shown activity against multidrug-resistant Staphylococcus aureus (MRSA).[17][18]
-
Gram-Negative Bacteria: Activity has also been reported against Escherichia coli.[16]
-
Mechanism of Action: While varied, some indole derivatives function as efflux pump inhibitors, restoring the efficacy of existing antibiotics.[18] Others may inhibit DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication.[19]
| Compound Class | Target Organism | Example Activity (MIC) | Reference |
| Indole-triazole derivative | S. aureus (MRSA) | 3.125 - 50 µg/mL | [18] |
| Indole-triazole derivative | Candida krusei | 3.125 - 50 µg/mL | [18] |
| Tryptamine-thiourea | S. aureus | < 1.0 µg/mL | [2][19] |
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the test bacterium (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorinated indole compound in MHB. This typically covers a range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by reading the optical density with a plate reader. This is a critical self-validating step; the positive control must show growth for the test to be valid.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Indole Scaffolds: A Technical Guide to 6-(4-fluorophenyl)-1H-indole as a Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural versatility and synthetic tractability have led to its incorporation into numerous approved drugs and clinical candidates. Within the realm of oncology and inflammatory diseases, indole derivatives have emerged as a particularly fruitful class of protein kinase inhibitors. This technical guide explores the potential of the 6-(4-fluorophenyl)-1H-indole core as a foundation for developing novel kinase inhibitors, summarizing key data, experimental approaches, and the underlying biological pathways.
Synthesis of the 6-Aryl-1H-Indole Scaffold
The synthesis of 6-aryl-1H-indoles, such as this compound, is most commonly achieved through modern cross-coupling reactions. A typical synthetic strategy involves the Suzuki-Miyaura coupling of a 6-haloindole derivative (e.g., 6-bromo-1H-indole) with an appropriately substituted arylboronic acid. This method offers high yields and broad functional group tolerance.
Kinase Inhibition Profile: A Landscape of Potential
While specific data for this compound as a kinase inhibitor is not extensively published, the broader class of 6-substituted and other phenyl-indole derivatives has shown significant activity against a range of kinases crucial in cancer and inflammation. These include receptor tyrosine kinases (RTKs) and serine/threonine kinases that are key nodes in major signaling pathways.
The table below summarizes representative inhibitory activities for various indole-containing compounds against several important kinase targets and cancer cell lines. This data illustrates the potential potency that can be achieved with the indole scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Indole Derivatives | EGFR | 12.0 (for compound 10b) | A549 (Lung) | 0.012 (for compound 10b) | [1] |
| Indole Derivatives | - | - | K562 (Leukemia) | 0.010 (for compound 10b) | [1] |
| Bis-anilino Pyrimidine | PAK1 | < 0.3 | - | - | [2] |
| Bis-anilino Pyrimidine | PAK2 | 6.0 | - | - | [2] |
| Pyrazole-based Inhibitors | Akt1 | 1.3 | HCT116 (Colon) | 0.95 | [3] |
| Pyrazole-based Inhibitors | CDK14 | 88 | HCT116 (Colon) | 1.14 | [3] |
| 1H-indazole-3-amine Deriv. | - | - | K562 (Leukemia) | 2-10 fold activity range | [4] |
Note: The data presented are for various indole-containing heterocyclic compounds and are intended to be representative of the potential of this scaffold class.
Impact on Cellular Signaling Pathways
Kinase inhibitors derived from the indole scaffold often target critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. A primary example is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer. Indole-based compounds have been shown to inhibit kinases at various levels of this cascade, from upstream receptor tyrosine kinases (RTKs) like EGFR to downstream kinases like MEK and ERK.
Experimental Protocols for Kinase Inhibitor Characterization
The evaluation of a potential kinase inhibitor requires a multi-step process involving both biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay directly measures the catalytic activity of a purified kinase and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a common example that quantifies the amount of ADP produced during the kinase reaction.[5]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase's activity.
Materials:
-
Cancer cell line of interest (e.g., A549, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its synthetic accessibility via robust cross-coupling methodologies allows for rapid generation of diverse analogues for structure-activity relationship (SAR) studies. As suggested by data from related compounds, this chemical class has the potential to yield potent inhibitors of kinases that are highly relevant to cancer and other diseases.
Future efforts should focus on synthesizing and screening a library of derivatives based on this core to identify specific kinase targets. Subsequent optimization should aim to enhance potency, improve selectivity across the kinome to minimize off-target effects, and refine pharmacokinetic properties to develop candidates suitable for in vivo studies. The integration of computational modeling with empirical screening will be crucial in accelerating the discovery of the next generation of indole-based kinase inhibitors.
References
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 6-Arylindoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 6-arylindoles have emerged as a promising class of compounds, particularly in the development of novel anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-arylindoles, focusing on their role as inhibitors of tubulin polymerization. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support ongoing research and drug development efforts.
Core Structure and Numbering
The foundational structure of the compounds discussed is the indole ring system. The numbering convention used throughout this guide is as follows:
Structure-Activity Relationship of 6-Aryl-3-Aroylindoles as Tubulin Polymerization Inhibitors
A significant body of research has focused on 6-aryl-3-aroylindoles as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These compounds are designed to interact with the colchicine binding site on the β-subunit of tubulin.
Quantitative SAR Data
The following tables summarize the in vitro activity of a series of 6-aryl-3-aroylindole analogues. The data is primarily drawn from studies on their efficacy against human breast cancer cell lines (MCF-7 and MDA-MB-231) and their direct inhibition of tubulin polymerization.
Table 1: Inhibition of Tubulin Polymerization by 6-Aryl-3-Aroylindole Analogues
| Compound | R1 (at C2) | R2 (Aroyl at C3) | R3 (Aryl at C6) | IC50 (µM)[1] |
| KGP591 | H | 3,4,5-trimethoxyphenyl | 4-hydroxyphenyl | 1.2 |
| Analogue A | H | 3,4,5-trimethoxyphenyl | phenyl | > 40 |
| Analogue B | H | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 1.5 |
| Analogue C | H | 4-methoxyphenyl | 4-hydroxyphenyl | 2.1 |
| Analogue D | CH3 | 3,4,5-trimethoxyphenyl | 4-hydroxyphenyl | 1.8 |
Table 2: Cytotoxicity of 6-Aryl-3-Aroylindole Analogues against Human Breast Cancer Cell Lines
| Compound | GI50 (µM) vs. MCF-7[1] | GI50 (µM) vs. MDA-MB-231[1] |
| KGP591 | 0.035 | 0.028 |
| Analogue A | > 10 | > 10 |
| Analogue B | 0.042 | 0.033 |
| Analogue C | 0.088 | 0.065 |
| Analogue D | 0.051 | 0.040 |
SAR Insights:
-
C6-Aryl Substituent: The presence of a hydroxyl or methoxy group on the C6-aryl ring, particularly at the para position, is crucial for potent activity. Unsubstituted phenyl at this position leads to a significant loss of both tubulin polymerization inhibition and cytotoxic effects.
-
C3-Aroyl Substituent: A 3,4,5-trimethoxyphenyl group at the C3-aroyl position is generally favored for high potency, a common feature in many colchicine-site inhibitors.
-
C2-Substituent: Small alkyl groups, such as methyl, at the C2 position are tolerated and can maintain potent activity.
Signaling Pathway and Mechanism of Action
6-Arylindoles, particularly those that inhibit tubulin polymerization, exert their anticancer effects by disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation of novel compounds. The following are standard protocols for the key assays used to characterize 6-arylindoles.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.
Materials:
-
Purified bovine tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin polymerization buffer (160 mM PIPES, 4.0 mM MgCl2, 1.0 mM EGTA, 2 mM GTP, 30% glycerol, pH 6.9).
-
On ice, dilute the purified tubulin to a 2x working concentration (e.g., 4 mg/mL) in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
In each well, add 50 µL of the 2x tubulin solution.
-
Add 50 µL of the diluted test compound, control, or vehicle to the respective wells.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration.
-
Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds (dissolved in DMSO)
-
96-well, clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, controls, or vehicle.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) value.[3][4]
-
Experimental Workflow Visualization
The general workflow for screening and characterizing novel 6-arylindole derivatives is a multi-step process that progresses from initial synthesis to in vitro and potentially in vivo evaluation.
References
- 1. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery of Novel Indole-Based Agents
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with profound therapeutic implications. Its unique electronic properties and versatile chemical reactivity allow for the generation of diverse molecular architectures capable of interacting with a wide array of biological targets. This technical guide delves into the recent advancements in the discovery and development of novel indole-based therapeutic agents, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation therapeutics.
Quantitative Analysis of Novel Indole-Based Therapeutic Agents
The therapeutic potential of newly synthesized indole derivatives is quantified through rigorous in vitro and in vivo evaluations. The following tables summarize the biological activities of representative novel indole-based compounds against various therapeutic targets, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of Novel Indole Derivatives
| Compound Class | Specific Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-Acrylamide | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | Tubulin Polymerization Inhibition | [1] |
| Indole-Sulfonamide | Compound 18 | HeLa (Cervical Cancer) | 0.24 | Tubulin Polymerization Inhibition | [2] |
| Indole-Chalcone | Compound 53 | HCT-116 (Colorectal Cancer) | Low Nanomolar | G2/M Phase Arrest, ROS Production | [3] |
| Indole-Triazole | Compound 54 | HepG2 (Hepatocellular Carcinoma) | 53.17 | Aurora kinase-1 & DNA topoisomerase-2 alpha inhibition | [3] |
| Pyrazolyl-s-triazine with Indole | Compound 16 | A549 (Lung Cancer) | 2.66 | Dual EGFR and CDK-2 Inhibition | [1] |
| Indole Derivative | Compound 29 | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | Dual Bcl-2 and Mcl-1 Inhibition | [1] |
Table 2: Anti-inflammatory and Antiviral Activity of Novel Indole Derivatives
| Compound Class | Specific Compound | Biological Target/Virus | IC50/EC50 (µM) | Mechanism of Action | Reference |
| Indole-2-one | Compound 7i | LPS-stimulated Macrophages | - | Inhibition of TNF-α, IL-6, COX-2, iNOS | [4] |
| Indole-Derived Thiourea | Compound 8 | HIV-1 | - | Reverse Transcriptase Inhibition | [5] |
| Bis-indole | Compound 6j | HIV-1 | 0.2 (EC50) | Fusion Inhibition (gp41) | [6][7] |
Detailed Experimental Protocols
The discovery of novel therapeutic agents relies on a battery of well-defined experimental procedures. This section provides detailed methodologies for key assays cited in the evaluation of indole-based compounds.
Synthesis of Novel Indole Derivatives
2.1.1. General Procedure for the Synthesis of Indole-Acrylamide Derivatives:
A common route to synthesize indole-acrylamide derivatives involves the condensation of an appropriate indole-3-aldehyde with a compound containing an active methylene group, followed by amidation.[8]
-
Step 1: Knoevenagel Condensation: To a solution of indole-3-carbaldehyde in a suitable solvent (e.g., pyridine or piperidine in ethanol), add an equimolar amount of an active methylene compound (e.g., malonic acid).
-
Reflux the reaction mixture for a specified period (e.g., 4-6 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated product, the corresponding indole-3-acrylic acid, is collected by filtration, washed with water, and dried.
-
Step 2: Amidation: To a solution of the synthesized indole-3-acrylic acid in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., EDC/HOBt or HBTU) and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the mixture at room temperature for 30 minutes, then add the desired amine.
-
Continue stirring at room temperature overnight.
-
Work up the reaction by washing with aqueous solutions (e.g., HCl, NaHCO3, and brine), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-acrylamide derivative.
2.1.2. General Procedure for the Synthesis of Indole-Derived Thioureas:
The synthesis of indole-derived thioureas is typically achieved through the reaction of an indole-containing amine with an appropriate isothiocyanate.[5]
-
Dissolve the starting indole-containing amine (e.g., tryptamine) in an anhydrous solvent such as acetonitrile or tetrahydrofuran.
-
Add an equimolar amount of the desired aryl or alkyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure indole-derived thiourea.
In Vitro Biological Evaluation
2.2.1. MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test indole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][10]
2.2.2. Tubulin Polymerization Assay:
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1][2]
-
Reaction Setup: In a 96-well plate, add a solution of purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., PIPES buffer containing GTP and MgCl2).
-
Compound Addition: Add the test indole compound at various concentrations to the wells. Include a positive control (e.g., colchicine for inhibition or paclitaxel for stabilization) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is due to the light scattering by the newly formed microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value for inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of the compound to that of the control.
2.2.3. Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the indole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content of the cells.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in each phase of the cell cycle is then quantified.[11]
2.2.4. Western Blot Analysis for Protein Expression:
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, in response to drug treatment.[12][13]
-
Protein Extraction: Treat cells with the indole compound, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2 antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.[7]
Visualization of Key Pathways and Workflows
Diagrammatic representations of signaling pathways and experimental workflows are crucial for understanding the complex biological processes and experimental designs involved in drug discovery.
Conclusion and Future Directions
The indole nucleus continues to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Recent research has unveiled a plethora of indole derivatives with potent and selective activities against a range of diseases, including cancer, inflammation, and viral infections. The versatility of the indole ring allows for fine-tuning of physicochemical properties and biological activities through targeted chemical modifications, a strategy that has been effectively employed to enhance potency and reduce off-target effects.
The future of indole-based drug discovery lies in the integration of computational modeling with synthetic and biological approaches to design next-generation therapeutics with improved efficacy and safety profiles. A deeper understanding of the structure-activity relationships and the molecular interactions with their biological targets will pave the way for the development of highly selective and potent clinical candidates. The continued exploration of the vast chemical space around the indole scaffold promises to yield innovative treatments for a multitude of human diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 2-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(4-fluorophenyl)-1H-indole (CAS No. 782-17-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
2-(4-fluorophenyl)-1H-indole is a solid, off-white to beige powder at room temperature. Its core structure consists of a bicyclic indole ring system substituted with a 4-fluorophenyl group at the 2-position.
Table 1: Physical and Chemical Properties of 2-(4-fluorophenyl)-1H-indole
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀FN | [1] |
| Molecular Weight | 211.23 g/mol | [1] |
| Melting Point | 188-191 °C | [2] |
| Boiling Point (Predicted) | 389.1 ± 17.0 °C | [2] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 16.51 ± 0.30 | [2] |
| LogP (Predicted) | 3.9 | [1] |
| Appearance | Off-white to beige powder | [3] |
Synthesis and Reactivity
The primary method for synthesizing 2-(4-fluorophenyl)-1H-indole is the Fischer indole synthesis . This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for the preparation of indoles. The general mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.
Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-1H-indole via Fischer Indole Synthesis
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
4-Fluoroacetophenone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂)
-
Ethanol or other suitable solvent
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and 4-fluoroacetophenone (1 equivalent) in ethanol. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the phenylhydrazone is complete, cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add polyphosphoric acid (a sufficient amount to ensure stirring). Heat the mixture to 100-120 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(4-fluorophenyl)-1H-indole.
Characterization:
The structure and purity of the synthesized 2-(4-fluorophenyl)-1H-indole can be confirmed by various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons of the indole and the 4-fluorophenyl rings, as well as the N-H proton of the indole.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals corresponding to the molecular structure.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the indole ring and C-F stretching of the fluorophenyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Diagram 1: Fischer Indole Synthesis Workflow
Caption: General workflow for the synthesis of 2-(4-fluorophenyl)-1H-indole.
Reactivity
The indole nucleus is known for its rich chemistry. The presence of the electron-rich pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions. The 4-fluorophenyl substituent can also influence the reactivity of the indole core through electronic effects.
Potential Biological Activities
While specific biological data for 2-(4-fluorophenyl)-1H-indole is limited in the public domain, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.
Anticancer Potential
Numerous indole-containing compounds have demonstrated significant anticancer properties through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some indole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The indole scaffold can serve as a template for designing inhibitors of various protein kinases involved in cancer cell signaling.
-
Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death in cancer cells through intrinsic and extrinsic pathways.
Derivatives of 2-phenylindole have been investigated as potential anticancer agents. For instance, some studies have explored the cytotoxic effects of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines, suggesting that the 2-(4-fluorophenyl) moiety can contribute to anticancer activity.[5]
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The proposed mechanisms of action include:
-
Inhibition of Biofilm Formation: Indole and its derivatives can interfere with bacterial communication systems (quorum sensing), thereby inhibiting the formation of biofilms.
-
Disruption of Cell Membranes: Some indole compounds can disrupt the integrity of bacterial cell membranes.
-
Enzyme Inhibition: Indole derivatives can inhibit essential bacterial enzymes.
A study on 2-(4-methylsulfonylphenyl) indole derivatives, which included a compound with a 3-((2-(4-fluorophenyl)hydrazono)methyl) substituent, showed antibacterial activity against several bacterial strains, including MRSA.[6] This suggests that the incorporation of a 4-fluorophenyl group in an indole structure could be a viable strategy for developing new antimicrobial agents.
Diagram 2: Potential Biological Activities of Indole Derivatives
Caption: Overview of potential biological activities of indole derivatives.
Future Directions
2-(4-fluorophenyl)-1H-indole represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to:
-
Conduct comprehensive in vitro and in vivo studies to elucidate its specific anticancer and antimicrobial activities.
-
Investigate its mechanism of action and identify the specific cellular targets and signaling pathways it modulates.
-
Synthesize and evaluate a library of derivatives to establish structure-activity relationships (SAR) and optimize its pharmacological properties.
This technical guide provides a foundational understanding of 2-(4-fluorophenyl)-1H-indole. The information presented herein should facilitate further research and development efforts aimed at harnessing the therapeutic potential of this and related indole compounds.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
potential pharmacological targets of fluorinated indoles
An In-depth Technical Guide to the Potential Pharmacological Targets of Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a prominent heterocyclic structure found in a vast number of biologically active compounds and natural products. Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, make it a privileged motif in medicinal chemistry. The incorporation of fluorine atoms into the indole nucleus can significantly enhance the pharmacological properties of the resulting molecules. Fluorination is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, improve lipophilicity which can enhance membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby improving binding affinity to target proteins. Consequently, fluorinated indoles have emerged as a promising class of compounds with a broad spectrum of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities. This guide provides a detailed overview of the key pharmacological targets of fluorinated indoles, presenting quantitative data, experimental methodologies, and relevant signaling pathways to aid in future drug discovery and development efforts.
Pharmacological Targets and Quantitative Data
Fluorinated indoles have been shown to interact with a diverse range of biological targets. The strategic placement of fluorine can lead to highly potent and selective agents. The following tables summarize the quantitative data for several key targets.
Table 1: Antiviral Activity of Fluorinated Indoles (Primarily Anti-HIV-1)
| Compound Class/Example | Target/Assay | Cell Line | Activity Metric | Value |
| Fluorinated Indole-Carboxamides (19a-e) | HIV-1 Replication | CEM T-lymphocyte | EC₅₀ | 2.0–4.6 nM |
| Benzenesulfonyl Fluorinated-Indolecarboxamide (20h) | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | MT-4 | ED₅₀ | 0.5 nM |
| Benzenesulfonyl Fluorinated-Indolecarboxamide (20h) | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | C8166 | ED₅₀ | 0.8 nM |
| 7-Amide-Substituted 4-Fluoroindole (22) | HIV-1 Inhibition | - | EC₅₀ | 0.14 nM |
| Heteroaryl-Carboxamide 4-Fluoroindoles (23l-n, 23p) | HIV-1 Inhibition | - | EC₅₀ | 0.0058–0.057 nM |
| Tetrazole-Based 4-Fluoroindole Hybrid (24d) | HIV-1 Attachment | HIV-JRFL pseudotyped virus | EC₅₀ | 20 nM |
| Triazole-Based Fluoro-Arabinofuranoside Hybrids (1a, 1b, 1e) | HIV-1 Activity | - | EC₅₀ | 0.08–0.09 µM |
Table 2: Receptor and Enzyme Modulation by Fluorinated Indoles
| Compound Class/Example | Target | Assay Type | Activity Metric | Value |
| Fluorinated Indole Hybrids (76a-d, 77) | GPR119 Agonist | cAMP Reporter Assay | Activity | Nanoscale |
| Fluorinated-Pyrazole Hybrids (31, 32) | Bradykinin B2 (BK B2) Receptor Antagonist | - | IC₅₀ | ≤50 nM |
| Sunitinib (Fluorinated Indole Derivative) | Receptor Tyrosine Kinase (RTK) Inhibitor | - | - | FDA Approved |
| Flindokalner (BMS 204352) | Potassium Channel Opener | - | - | Bioactive |
| Vilazodone (Fluorinated Indole Derivative) | SERT Inhibitor & 5-HT₁ₐ Partial Agonist | - | - | FDA Approved |
Key Pharmacological Targets in Detail
-
HIV-1 Enzymes and Proteins : A significant area of research for fluorinated indoles has been in the development of anti-HIV agents. They have shown potent activity against several key viral targets:
-
Non-Nucleoside Reverse Transcriptase (NNRTIs) : These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting the conversion of viral RNA to DNA. Several benzenesulfonyl fluorinated-indolecarboxamide derivatives have demonstrated exceptionally potent activity, with ED₅₀ values in the low nanomolar and even sub-nanomolar range.
-
HIV-1 Attachment and Capsid : Other classes of fluorinated indoles act at different stages of the viral lifecycle. Tetrazole-based hybrids have been shown to inhibit viral attachment to host cells, while other compounds, like Lenacapavir, target the HIV capsid protein.
-
-
G-Protein Coupled Receptors (GPCRs) : This large family of receptors is a common target for many drugs.
-
GPR119 : This receptor is a target for anti-diabetic agents. Fluorinated indole hybrids have been identified as GPR119 agonists, demonstrating activity at the nanoscale in cAMP reporter assays.
-
Serotonin (5-HT) Receptors : The indole core is a bioisostere of the endogenous ligand serotonin. Fluorinated indoles like Vilazodone act as partial agonists at 5-HT receptors, a mechanism useful in treating depression. Dihydroergotamine, another indole-containing drug, targets 5-HT₁d receptors for the treatment of migraines.
-
-
Kinases :
-
Receptor Tyrosine Kinases (RTKs) : Sunitinib, a multi-targeted RTK inhibitor, features a fluorinated indole core and was approved by the FDA for treating renal cell carcinoma and gastrointestinal stromal tumors.
-
Pyruvate Dehydrogenase Kinase 1 (PDK1) : Fluorinated pyrazole-based heterocycles have been evaluated as PDK1 inhibitors for treating inflammatory diseases.
-
Experimental Protocols
The characterization of fluorinated indoles requires specific and robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Protocol 1: Anti-HIV-1 Activity (MTT Assay)
This protocol is used to determine the 50% effective dose
Unraveling the Biological Role of 6-(4-fluorophenyl)-1H-indole: A Review of Available Scientific Knowledge
A comprehensive review of existing scientific literature reveals a notable absence of specific research detailing the mechanism of action for the compound 6-(4-fluorophenyl)-1H-indole. While the indole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, this particular molecule has not been the subject of in-depth pharmacological studies that would elucidate its specific cellular targets and signaling pathways.
The indole nucleus is a prevalent feature in many natural and synthetic compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of a fluorine atom into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[5][6] Consequently, fluorophenyl-indole derivatives are a promising class of compounds for drug discovery.[5]
Scientific investigations have explored various derivatives of the 6-substituted-1H-indole and other fluorophenyl-indoles. For instance, research on other 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives has identified them as potential tubulin polymerization inhibitors with antitumor activity.[7] Similarly, various 2-aryl-1H-indole derivatives have been studied as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism to overcome antibiotic resistance.[8] Furthermore, other complex indole derivatives are being investigated for their potential in treating neurodegenerative diseases and cancer through various mechanisms.[3][9]
Despite the broad interest in related compounds, dedicated studies on this compound that would provide quantitative data on its biological activity (such as IC50 or Ki values), detailed experimental protocols for its evaluation, or diagrams of its signaling pathways are not available in the public domain.
While it is not possible to provide an in-depth technical guide on the specific mechanism of action for this compound at this time due to the lack of available research, the general biological importance of the indole and fluorophenyl scaffolds suggests that this compound could be a candidate for future investigation in various therapeutic areas.
Should research on the specific biological activities and mechanism of action of this compound become available, a detailed technical guide could be developed. In the interim, researchers and drug development professionals may find value in exploring the literature on structurally similar 6-aryl-1H-indole or fluorophenyl-indole derivatives to inform potential hypotheses about the activity of this specific compound.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
synthesis and characterization of 6-substituted indoles
An In-depth Technical Guide to the Synthesis and Characterization of 6-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Specifically, substitution at the 6-position of the indole ring offers a strategic vector for modulating biological activity and physicochemical properties. However, the synthesis of 6-substituted indoles presents unique challenges, as electrophilic aromatic substitution reactions tend to favor the electron-rich pyrrole ring at the C3 position.[2][3] This guide provides a comprehensive overview of modern synthetic strategies to access these valuable compounds, along with the key analytical techniques for their characterization.
Part 1: Synthesis of 6-Substituted Indoles
Direct functionalization at the C6 position is often difficult due to the intrinsic reactivity of the indole nucleus.[3] Therefore, strategies either construct the indole ring with the desired C6-substituent already in place or employ directing groups to achieve regioselectivity.[3][4] Below are several prominent methods for synthesizing 6-substituted indoles.
Fischer Indole Synthesis
One of the most classic and versatile methods, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone.[5][6] To obtain a 6-substituted indole, a meta-substituted phenylhydrazine is used as the starting material.
Caption: General workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Nitroindole via Fischer Indole Synthesis [7]
This protocol is adapted from the synthesis of nitroindoles using polyphosphoric acid (PPA) as the catalyst.[7]
-
Hydrazone Formation: The m-nitrophenylhydrazone of ethyl pyruvate is prepared as the starting material.
-
Cyclization: The prepared m-nitrophenylhydrazone is added to polyphosphoric acid.
-
Heating: The mixture is heated, which catalyzes the Fischer cyclization.[7] The key step is the ring closure effected by the acidic catalyst.[7]
-
Hydrolysis & Decarboxylation: The resulting ethyl 6-nitroindole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid.[7]
-
Final Product Formation: The nitroindole-2-carboxylic acid is then decarboxylated by heating to yield 6-nitroindole.[7]
| Starting Material | Product | Catalyst | Yield | Reference |
| Ethyl pyruvate m-nitrophenylhydrazone | 6-Nitroindole | Polyphosphoric Acid | Not specified | [7] |
| Ethyl indole-3-carboxylate (via nitration) | 6-Nitroindole | - | Not specified | [7] |
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to form 2,3-disubstituted indoles.[8][9] To synthesize a 6-substituted indole, a 4-substituted-ortho-iodoaniline is used. The reaction is highly versatile, allowing for a wide variety of substituents on both the aniline and alkyne components.[8]
Caption: Key steps in the Larock Indole Synthesis.
Experimental Protocol: General Larock Indole Synthesis [8][10]
-
Reaction Setup: In a reaction vessel, the 4-substituted-ortho-iodoaniline, 2-5 equivalents of the disubstituted alkyne, a palladium(II) catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a chloride source (e.g., LiCl) are combined in a suitable solvent like DMF.[8]
-
Catalyst Activation: The Pd(II) source is reduced in situ to Pd(0), which is the active catalytic species.
-
Reaction Execution: The mixture is heated. The reaction proceeds through oxidative addition of the aniline to Pd(0), coordination and insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to yield the indole product.[8]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, diluted, and extracted. The final product is purified, typically by column chromatography.
| Aniline Component | Alkyne Component | Catalyst System | Yield | Reference |
| o-Iodoanilines | Internal Alkynes | Pd(OAc)₂ / Base | Good to Excellent | [8] |
| o-Bromoanilines | Internal Alkynes | Pd(OAc)₂ / P(t-Bu)₃ | >80% | [9] |
Note: Yields are general and highly dependent on specific substrates.
Heck Reaction-Based Syntheses
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be adapted for indole synthesis through an intramolecular cyclization.[11][12] This approach is particularly useful for constructing the indole core from appropriately substituted anilines. For instance, an intramolecular Heck cyclization of an o-halo-N-allylaniline derivative can yield an indole.
Caption: Intramolecular Heck reaction pathway for indole synthesis.
Experimental Protocol: Heck Cross-Coupling of 6-Bromoindole [13]
This protocol describes the functionalization of a pre-existing 6-substituted indole rather than its de novo synthesis, but the principles are relevant.
-
Reaction Setup: In a microwave vial, sodium tetrachloropalladate (Na₂PdCl₄, 5 mol%), a water-soluble ligand (e.g., sulfonated SPhos, 12.5 mol%), 6-bromoindole (1.0 equiv), sodium carbonate (Na₂CO₃, 2 equiv), and the desired alkene (1.5 equiv) are combined in a degassed water/acetonitrile (1:1) mixture.[13]
-
Heating: The reaction mixture is heated to 80 °C using conventional heating or a microwave reactor for the required time.[13]
-
Workup and Purification: Upon completion, the reaction mixture is worked up, and the product is purified by flash chromatography to yield the C6-alkenylated indole.[13]
| Substrate | Alkene | Catalyst System | Yield | Reference |
| 6-Bromoindole | Acrylic Acid | Na₂PdCl₄ / ˢSPhos | 85% | [13] |
| 6-Bromoindole | Styrene | Na₂PdCl₄ / ˢSPhos | 82% | [13] |
| 6-Bromoindole | N-vinyl-2-pyrrolidinone | Na₂PdCl₄ / ˢSPhos | 90% | [13] |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[14][15] The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then cyclizes under harsh heating conditions, often with an acid catalyst, to form a 2-substituted indole.[14][16] Using a meta-substituted aniline allows for the synthesis of 4- and 6-substituted indoles.
Caption: Overview of the Bischler-Möhlau Indole Synthesis.
Experimental Protocol: General Bischler-Möhlau Synthesis [14][15]
-
Reactant Mixing: An α-bromo-acetophenone derivative is heated with a large excess of a meta-substituted aniline.
-
Intermediate Formation: The initial reaction forms an α-arylaminoketone intermediate.[15]
-
Cyclization: Continued heating, sometimes in the presence of the arylamine hydrochloride which acts as a catalyst, induces an electrophilic cyclization.[17]
-
Aromatization: The cyclized intermediate then aromatizes, often with the elimination of a molecule of aniline, to form the final indole product.[16]
-
Isolation: The product is isolated from the reaction mixture, which can be challenging due to the harsh conditions and excess starting material.
Note: This method often suffers from poor yields and a lack of regioselectivity, leading to mixtures of 4- and 6-substituted isomers, which has limited its modern applications.[15]
Part 2: Characterization of 6-Substituted Indoles
Once synthesized, the identity, purity, and structure of 6-substituted indoles must be confirmed through a combination of spectroscopic and analytical techniques.[18]
Caption: Standard workflow for the characterization of synthesized indoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
-
¹H NMR: The proton NMR spectrum of a 6-substituted indole will show characteristic signals for the indole core protons. The substitution at C6 simplifies the aromatic region compared to unsubstituted indole. The coupling patterns (splitting) of the protons on the benzene ring (H4, H5, and H7) are diagnostic for confirming the 6-substitution pattern. The protons on the pyrrole ring (H1, H2, H3) also have characteristic chemical shifts.
-
¹³C NMR: The carbon NMR provides the number of unique carbon atoms and their electronic environment. The chemical shift of C6 will be significantly affected by the attached substituent.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indole derivative in ~0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra using standard parameters.
Table of Spectroscopic Data for 6-Bromoindole
| Technique | Data and Interpretation | Reference(s) |
| ¹H NMR (in CDCl₃) | Characteristic peaks for indole protons, with splitting patterns confirming substitution at the 6-position. Specific shifts can be found in spectral databases. | [19][20] |
| ¹³C NMR (in CDCl₃) | Signals corresponding to the 8 carbon atoms of the indole core. The C6 signal is directly attached to the bromine. Expected shifts: ~102.6 (C3), ~114.2 (C6), ~121.8 (C5), ~122.5 (C4), ~124.9 (C2), ~126.9 (C7a), ~130.3 (C7), ~137.0 (C3a). | [21] |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z 195 and an M+2 peak at m/z 197 of nearly equal intensity, characteristic of the presence of one bromine atom. A major fragment is observed at m/z 116 (loss of Br). | [22] |
| Melting Point | 90-92 °C | [22] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using one of several techniques (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For indoles, the most characteristic absorption is the N-H stretch of the pyrrole ring, which appears as a sharp peak around 3400 cm⁻¹. Other peaks will be indicative of the C6-substituent (e.g., a strong absorption for a nitro group -NO₂ around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹).[18]
Experimental Protocol: IR Sample Preparation (ATR)
-
Sample Placement: A small amount of the solid or liquid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded. The ATR technique requires minimal sample preparation and is non-destructive.
UV-Vis and Fluorescence Spectroscopy
Indole and its derivatives are chromophores and fluorophores. UV-Vis spectroscopy can confirm the presence of the aromatic indole system. Fluorescence spectroscopy is particularly sensitive and can be used to study the electronic properties of the molecule. Substituents on the benzene ring can significantly shift the absorption and emission maxima.[23][24] For example, studies on 6-hydroxyindole show distinct absorption and fluorescence spectra compared to other isomers.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes [jstage.jst.go.jp]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 15. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. bioengineer.org [bioengineer.org]
- 19. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 20. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fisher Indole Synthesis of 6-Phenylindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fisher indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone in the synthesis of the indole nucleus, a privileged scaffold in a vast array of natural products and pharmaceuticals.[1][2] This reaction facilitates the construction of the indole ring system from the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[1][3] This application note provides a detailed overview and experimental protocols for the application of the Fisher indole synthesis in the preparation of 6-phenylindoles, a class of compounds with significant interest in medicinal chemistry and materials science.
The 6-phenylindole core is a key structural motif in various biologically active molecules. For instance, derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. The phenyl substituent at the 6-position of the indole ring can significantly influence the molecule's electronic properties and steric profile, offering a valuable handle for modulating biological activity and physicochemical properties.
Principle of the Fisher Indole Synthesis
The generally accepted mechanism of the Fisher indole synthesis involves a series of key steps:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[3]
-
Tautomerization: The arylhydrazone undergoes tautomerization to its enamine isomer.[3]
-
[2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement of the protonated enamine occurs, leading to the cleavage of the N-N bond and the formation of a new C-C bond.[1]
-
Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms the five-membered pyrrole ring.[3]
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule results in the formation of the stable aromatic indole ring.[1]
A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), zinc chloride, and boron trifluoride.[1] The choice of catalyst and reaction conditions can significantly impact the reaction yield and selectivity, particularly when using unsymmetrical ketones.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative 6-phenylindole derivative, 6-phenyl-1,2,3,4-tetrahydrocarbazole, via the Fisher indole synthesis.
Synthesis of 6-Phenyl-1,2,3,4-tetrahydrocarbazole
This protocol describes the reaction of 4-phenylphenylhydrazine hydrochloride with cyclohexanone.
Materials:
-
4-Phenylphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Ice-cold water
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
-
Büchner funnel and vacuum filtration apparatus
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid (approximately 8-10 mL per gram of hydrazine).
-
Addition of Cyclohexanone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Isolation of Product: The crude 6-phenyl-1,2,3,4-tetrahydrocarbazole will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water and then with a small amount of cold methanol to remove impurities. For further purification, the product can be recrystallized from methanol or ethanol.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 6-phenylindole derivatives via the Fisher indole synthesis, compiled from the scientific literature.
Table 1: Synthesis of 6-Phenylindoles via Fisher Indole Synthesis
| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Phenylphenylhydrazine HCl | Cyclohexanone | Glacial Acetic Acid | 0.5 - 1 | Not specified | [3] |
| 2 | 4-Phenylphenylhydrazine | Acetophenone | Polyphosphoric Acid | Not specified | 76 | [4] |
| 3 | 4-Phenylphenylhydrazine | 4'-Methoxyacetophenone | Polyphosphoric Acid | Not specified | Not specified | [4] |
| 4 | 4-Phenylphenylhydrazine | 4'-Chloroacetophenone | Polyphosphoric Acid | Not specified | 93 (Microwave) | [4] |
Table 2: Spectroscopic Data for a Representative 6-Phenylindole
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 6-Phenyl-1,2,3,4-tetrahydrocarbazole | 1.80-1.95 (m, 4H), 2.65-2.75 (m, 4H), 7.00-7.60 (m, 9H), 7.95 (br s, 1H, NH) | 22.9, 23.1, 23.3, 25.0, 109.8, 110.2, 117.8, 119.2, 125.8, 126.3, 128.6, 128.7, 131.0, 135.9, 136.8, 141.6 | 247 (M+) |
Note: Spectroscopic data can vary depending on the solvent and instrument used.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 6-phenylindoles using the Fisher indole synthesis.
Caption: General workflow for the Fisher indole synthesis of 6-phenylindoles.
Conclusion
The Fisher indole synthesis provides a robust and reliable method for the preparation of a wide range of 6-phenylindoles. The reaction conditions can be adapted to accommodate various substituted phenylhydrazines and carbonyl compounds, making it a highly versatile tool for synthetic chemists. The straightforward experimental procedure and generally good yields make this method attractive for both academic research and industrial applications in drug discovery and materials science. Further exploration of microwave-assisted protocols and the use of solid-supported catalysts may offer even more efficient and environmentally benign approaches to this important transformation.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling in Indole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application to the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, has opened new avenues for the synthesis of complex and biologically active molecules. This document provides detailed application notes and standardized protocols for the functionalization of indoles at the C2, C3, and N-positions utilizing this powerful catalytic method.
Introduction to Indole Functionalization via Suzuki-Miyaura Coupling
The indole nucleus possesses multiple sites for functionalization, with the C2, C3, and N-positions being of primary interest for modifying its biological and physical properties. The Suzuki-Miyaura reaction offers a versatile tool for introducing aryl, heteroaryl, and other organic moieties at these positions. The reaction typically involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid or ester) with a halide or triflate. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and regioselectivity.
C2-Arylation of Indoles
The C2-position of the indole ring can be directly arylated through C-H activation or by using a pre-functionalized indole, such as a 2-haloindole. The direct C-H arylation approach is highly atom-economical.
Data Presentation: C2-Arylation of Indoles with Arylboronic Acids
| Entry | Indole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methylindole | Phenylboronic acid | Pd(OAc)₂ (10) | Neocuproine (20 mol%) | 1,2-DCB | 40 | 48 | 85 | |
| 2 | Indole | 4-Methoxyphenylboronic acid | Pd(TFA)₂ (5) | K₂CO₃ | Dioxane/H₂O | RT | 12 | 92 | [1] |
| 3 | 5-Bromoindole | 4-Tolylboronic acid | Pd(OAc)₂ (10) | Neocuproine (20 mol%) | 1,2-DCB | 40 | 48 | 78 | |
| 4 | N-Boc-indole | Phenylboronic acid | Pd(OAc)₂ (5) | K₃PO₄ | Toluene | 100 | 12 | 88 | |
| 5 | Indole | 3-Nitrophenylboronic acid | Pd(TFA)₂ (5) | K₂CO₃ | Dioxane/H₂O | RT | 12 | 75 | [1] |
Note: This table is a representative summary. Yields can vary based on the specific substituents on both coupling partners.
Experimental Protocol: C2-Arylation of Indole via C-H Activation
This protocol is adapted from a procedure utilizing a Pd(TFA)₂ catalyst.[1]
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(TFA)₂ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane/Water (4:1 mixture, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
Procedure:
-
To the reaction vessel, add the indole, arylboronic acid, Pd(TFA)₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired 2-arylindole.
C3-Arylation of Indoles
The C3-position of indole is electronically rich and a common site for functionalization. Suzuki-Miyaura coupling at this position typically starts from a 3-haloindole.
Data Presentation: C3-Arylation of 3-Bromoindoles
| Entry | Indole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methyl-3-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ (2.5) | - | K₃PO₄ | THF | 65 | 5 | 85 | [2] |
| 2 | 3-Bromoindole | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 | |
| 3 | N-Boc-3-bromoindole | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | |
| 4 | N-Methyl-3-bromoindole | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (2.5) | - | K₃PO₄ | THF | 65 | 5 | 79 | [2] |
| 5 | 3-Iodoindole | 4-(Methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | BMImBF₄ | 80 | 8 | 93 | [3] |
Note: This table is a representative summary. Yields can vary based on the specific substituents on both coupling partners.
Experimental Protocol: C3-Arylation of 3-Bromoindole
This protocol is a general procedure based on common Suzuki-Miyaura conditions.
Materials:
-
3-Bromoindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.025 mmol, 2.5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Stir bar
Procedure:
-
In a reaction vessel, combine the 3-bromoindole, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 65 °C and stir for 5-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexanes/ethyl acetate) to yield the 3-arylindole.[2]
N-Arylation of Indoles
N-arylation of indoles provides access to a class of compounds with significant biological activities. Both palladium and copper-catalyzed Suzuki-Miyaura and related coupling reactions are effective for this transformation.
Data Presentation: N-Arylation of Indoles with Aryl Halides
| Entry | Indole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Iodobenzene | Pd₂(dba)₃ (1) | DPPF (3) | Cs₂CO₃ | Toluene | 100 | 24 | 98 | |
| 2 | 5-Cyanoindole | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | Bulky phosphine (3) | NaO-t-Bu | Toluene | 100 | 24 | 95 | [4] |
| 3 | Indole | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | Bulky phosphine (3) | NaO-t-Bu | Toluene | 100 | 24 | 85 | [4] |
| 4 | 2-Methylindole | Iodobenzene | Pd₂(dba)₃ (1) | DPPF (3) | Cs₂CO₃ | Toluene | 100 | 24 | 90 | |
| 5 | Indole | 1-Iodonaphthalene | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 90 | 40 | 82 |
Note: This table is a representative summary. Yields can vary based on the specific substituents on both coupling partners.
Experimental Protocol: N-Arylation of Indole
This protocol is a representative procedure for the palladium-catalyzed N-arylation of indole.
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
DPPF (diphenylphosphinoferrocene) (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Reaction vessel (e.g., sealed tube)
-
Stir bar
Procedure:
-
Add the indole, aryl iodide, Pd₂(dba)₃, DPPF, and Cs₂CO₃ to a reaction tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-arylindole.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Indole Arylation
Caption: General experimental workflow for Suzuki-Miyaura indole arylation.
Regioselectivity of Indole Functionalization
Caption: Common sites for Suzuki-Miyaura functionalization on the indole ring.
References
Protocols for C-H Functionalization of the Indole Core: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals. The direct functionalization of its C-H bonds offers a powerful and atom-economical strategy for the synthesis of diverse and complex indole derivatives, accelerating drug discovery and development. This document provides detailed application notes and experimental protocols for the regioselective C-H functionalization of the indole core at its various positions.
Introduction to Regioselective C-H Functionalization of Indole
The indole ring possesses multiple C-H bonds with distinct reactivities. The pyrrole ring (C2 and C3 positions) is inherently electron-rich and more susceptible to electrophilic attack, making its functionalization more straightforward. In contrast, the benzene ring (C4, C5, C6, and C7 positions) is less reactive, and achieving regioselectivity at these sites often necessitates the use of directing groups. Transition metal catalysis, with metals such as palladium, rhodium, ruthenium, iridium, and copper, has been instrumental in enabling these challenging transformations. More recently, photoredox catalysis has emerged as a mild and efficient alternative.
This guide is structured by the position of functionalization on the indole core, providing specific protocols, quantitative data for comparison, and mechanistic insights through diagrams.
C2-Position Functionalization
The C2-position of indole, while less nucleophilic than C3, can be selectively functionalized using various catalytic systems, often employing a directing group on the indole nitrogen.
Rhodium(III)-Catalyzed C2-Alkylation with Diazo Compounds
This protocol describes a highly efficient and atom-economic method for the synthesis of C2-alkylated indoles.[1]
Experimental Protocol:
-
To a dried 10-mL Schlenk tube, add N-pyrimidyl indole (0.20 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mg, 2 mol %), and AgSbF₆ (6.8 mg, 10 mol %).
-
Add EtOH (2.0 mL) to the tube.
-
Add the diazo compound (0.24 mmol, 1.2 equiv.).
-
Stir the mixture at 50 °C for 6–18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C2-alkylated indole.
Quantitative Data Summary:
| Entry | Indole Substrate | Diazo Compound | Product | Yield (%) |
| 1 | N-Pyrimidylindole | Ethyl 2-diazoacetate | 2-(Ethoxycarbonylmethyl)-N-pyrimidylindole | 95 |
| 2 | 5-Methoxy-N-pyrimidylindole | Methyl 2-diazo-2-phenylacetate | 2-(Methoxy(phenyl)methyl)-5-methoxy-N-pyrimidylindole | 88 |
| 3 | N-Pyrimidylindole | 1-Diazo-1-phenylpropan-2-one | 2-(1-Oxo-1-phenylpropan-2-yl)-N-pyrimidylindole | 92 |
Reaction Workflow:
Caption: General workflow for Rh(III)-catalyzed C2-alkylation of indoles.
C3-Position Functionalization
The C3-position is the most nucleophilic site of the indole ring, making it a common target for C-H functionalization.
Palladium-Catalyzed C3-Arylation of N-Unsubstituted Indoles
This protocol outlines the direct C3-arylation of free (NH)-indoles with aryl bromides.
Experimental Protocol:
-
In a reaction vessel, combine the indole (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Add the POPd catalyst (5 mol %).
-
Add dioxane (2 mL) as the solvent.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Indole Substrate | Aryl Bromide | Product | Yield (%) |
| 1 | Indole | Bromobenzene | 3-Phenylindole | 85 |
| 2 | 5-Bromoindole | 4-Bromotoluene | 5-Bromo-3-(p-tolyl)indole | 78 |
| 3 | Indole | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)indole | 90 |
Plausible Catalytic Cycle:
Caption: Catalytic cycle for Pd-catalyzed C3-arylation of indoles.
C4-Position Functionalization
Functionalization at the C4-position is challenging due to its steric hindrance and lower reactivity. Directing group strategies are commonly employed to achieve regioselectivity.
Ruthenium-Catalyzed C4-Alkenylation using an Aldehyde Directing Group
This protocol utilizes an aldehyde at the C3-position to direct the C-H activation to the C4-position.[2][3][4][5][6]
Experimental Protocol:
-
To a screw-capped vial, add indole-3-carboxaldehyde (0.2 mmol, 1.0 equiv), [RuCl₂(p-cymene)]₂ (5 mol %), and AgSbF₆ (20 mol %).
-
Add the alkene (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (DCE) (1.0 mL).
-
Stir the mixture at 80 °C for 12 hours in an open flask.
-
After cooling, filter the reaction mixture through a short pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Indole Substrate | Alkene | Product | Yield (%) |
| 1 | Indole-3-carboxaldehyde | Styrene | 4-Styrylindole-3-carboxaldehyde | 85 |
| 2 | 5-Methoxyindole-3-carboxaldehyde | Methyl acrylate | Methyl (E)-3-(3-formyl-5-methoxy-1H-indol-4-yl)acrylate | 75 |
| 3 | N-Methylindole-3-carboxaldehyde | 4-Vinylpyridine | 4-(2-(4-Vinylpyridinyl))-N-methylindole-3-carboxaldehyde | 80 |
Directing Group Strategy:
Caption: Role of the C3-aldehyde as a directing group in C4-functionalization.
C5-Position Functionalization
Similar to C4, the C5-position requires strategic approaches for selective functionalization.
Copper-Catalyzed C5-Arylation
This method employs a removable pivaloyl group at the C3-position to direct the arylation to the C5-position.[7]
Experimental Protocol:
-
To a reaction tube, add 3-pivaloylindole (0.2 mmol, 1.0 equiv), diaryliodonium salt (0.3 mmol, 1.5 equiv), and Cu(OAc)₂ (10 mol %).
-
Add 1,2-dichloroethane (DCE) (1.0 mL).
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Entry | Indole Substrate | Diaryliodonium Salt | Product | Yield (%) |
| 1 | 3-Pivaloylindole | Diphenyliodonium triflate | 5-Phenyl-3-pivaloylindole | 78 |
| 2 | 2-Methyl-3-pivaloylindole | Bis(4-methoxyphenyl)iodonium triflate | 5-(4-Methoxyphenyl)-2-methyl-3-pivaloylindole | 82 |
| 3 | 3-Pivaloylindole | Bis(4-fluorophenyl)iodonium triflate | 5-(4-Fluorophenyl)-3-pivaloylindole | 75 |
C6-Position Functionalization
The remote C6-position is one of the most challenging sites for selective C-H functionalization.
Ruthenium-Catalyzed C6-Alkylation
This protocol utilizes a dual directing group strategy with a pyrimidinyl group at the N1-position and an ester at the C3-position to achieve C6-selectivity.[2][8][9]
Experimental Protocol:
-
In a glovebox, charge a vial with N-pyrimidinyl-indole-3-carboxylate (0.2 mmol, 1.0 equiv), [RuCl₂(p-cymene)]₂ (5 mol %), and KOAc (0.4 mmol, 2.0 equiv).
-
Add the alkyl halide (0.4 mmol, 2.0 equiv) and THF (1.0 mL).
-
Seal the vial and stir the mixture at 100 °C for 24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary:
| Entry | Indole Substrate | Alkyl Halide | Product | Yield (%) |
| 1 | Methyl N-pyrimidinyl-1H-indole-3-carboxylate | 1-Iodobutane | Methyl 6-butyl-N-pyrimidinyl-1H-indole-3-carboxylate | 92 |
| 2 | Ethyl N-pyrimidinyl-1H-indole-3-carboxylate | Iodocyclohexane | Ethyl 6-cyclohexyl-N-pyrimidinyl-1H-indole-3-carboxylate | 85 |
| 3 | Methyl N-pyrimidinyl-1H-indole-3-carboxylate | Benzyl bromide | Methyl 6-benzyl-N-pyrimidinyl-1H-indole-3-carboxylate | 88 |
C7-Position Functionalization
The C7-position, adjacent to the nitrogen atom, can be functionalized through chelation-assisted strategies.
Iridium-Catalyzed C7-Borylation
This protocol uses a silyl directing group on the indole nitrogen to direct borylation to the C7-position.[10][11]
Experimental Protocol:
-
In an inert atmosphere glovebox, combine the N-silylindole (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (0.75 mmol, 1.5 equiv), and [Ir(cod)OMe]₂ (1.5 mol %).
-
Add dtbpy (3 mol %) and octane (2.5 mL).
-
Heat the mixture at 100 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | 1-(Triisopropylsilyl)-1H-indole | 1-(Triisopropylsilyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 85 |
| 2 | 2-Methyl-1-(triisopropylsilyl)-1H-indole | 2-Methyl-1-(triisopropylsilyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 80 |
| 3 | 5-Bromo-1-(triisopropylsilyl)-1H-indole | 5-Bromo-1-(triisopropylsilyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 78 |
Mechanism of C7-Borylation:
Caption: Plausible mechanism for Ir-catalyzed C7-borylation of indoles.
Conclusion
The direct C-H functionalization of the indole core represents a paradigm shift in the synthesis of indole-containing molecules. The protocols and data presented herein provide a valuable resource for researchers in academia and industry to apply these cutting-edge methodologies. The continued development of novel catalysts, directing groups, and reaction conditions will undoubtedly expand the synthetic toolbox for indole chemistry, paving the way for the discovery of new therapeutics and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Fluorinated Indoles in PET Imaging: A Guide for Researchers
Positron Emission Tomography (PET) stands as a powerful molecular imaging technique, offering a window into the functional processes of the body. The development of novel PET tracers is paramount to unlocking its full potential in diagnostics and drug development. Among the burgeoning classes of PET probes, fluorinated indoles have emerged as a versatile and promising scaffold. Their unique biological activities and amenability to labeling with fluorine-18 (¹⁸F) have positioned them as key tools for visualizing a range of physiological and pathological processes, from neuroinflammation to cancer metabolism.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of fluorinated indoles in PET imaging. We will delve into the rationale behind their use, detailed protocols for their synthesis and application, and the critical quality control measures necessary to ensure reliable and reproducible results.
The Significance of the Fluorinated Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of biologically active compounds, including neurotransmitters like serotonin and melatonin. This inherent bioactivity makes indole derivatives ideal candidates for targeting specific enzymes and receptors. The introduction of a fluorine atom, particularly the positron-emitting isotope ¹⁸F, offers several distinct advantages for PET imaging[1][2][3]:
-
Favorable Half-Life: ¹⁸F possesses a half-life of approximately 110 minutes, which is long enough to allow for multi-step radiosynthesis, purification, and transport to imaging facilities, yet short enough to minimize the radiation dose to the subject[1][2].
-
Low Positron Energy: The low maximum positron energy of ¹⁸F (0.635 MeV) results in a short positron range in tissue, leading to higher resolution PET images[1][2].
-
Stable Carbon-Fluorine Bond: The C-F bond is exceptionally strong, which generally imparts metabolic stability to the tracer in vivo, preventing defluorination and ensuring that the PET signal accurately reflects the distribution of the intact molecule[4].
These properties, combined with the diverse biological targets of indole-based molecules, have fueled the development of a wide array of ¹⁸F-labeled indole tracers for oncology, neuroimaging, and beyond[5][6][7][8].
Key Applications of Fluorinated Indole PET Tracers
Fluorinated indoles have been successfully employed to image a variety of molecular targets, providing invaluable insights into disease mechanisms and therapeutic responses.
| Target | Tracer Example | Disease Area | Key Findings | Reference |
| Tryptophan 2,3-dioxygenase (TDO) | 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole | Cancer | Enables visualization of the kynurenine pathway, a key mechanism of tumor immune evasion. Shows rapid accumulation in the brain and heart in preclinical models. | [9][10] |
| G-protein coupled receptor 44 (GPR44) | Indole-based antagonists | Inflammation, Cancer | Development of tracers to image inflammatory processes and their role in tumor biology. | [1][11] |
| Cyclooxygenase-2 (COX-2) | 3-(4-[¹⁸F]fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-indole | Inflammation, Cancer | Allows for non-invasive assessment of COX-2 expression, a biomarker for inflammation and various cancers. | [5] |
| Sigma-2 Receptors | [¹⁸F]-labeled indole-based analogs | Neurology, Oncology | High brain uptake and specificity for sigma-2 receptors, which are overexpressed in some tumors and implicated in neurological disorders. | [7] |
| Tryptophan Metabolism | 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (1-L-[¹⁸F]FETrp) | Cancer | Shows promise for imaging indoleamine 2,3-dioxygenase (IDO) activity, another critical enzyme in the kynurenine pathway. | [6][12] |
Protocol: Automated Radiosynthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole
This protocol outlines a representative automated synthesis of a fluorinated indole tracer, 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole, for targeting Tryptophan 2,3-dioxygenase (TDO), adapted from published procedures[9][10]. The causality behind each step is explained to provide a deeper understanding of the process.
I. Preparation of Reagents and Materials
-
Precursor: 6-bromo-3-(pyridin-3-yl)-1H-indole
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: 1,10-Phenanthroline
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
[¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction on a cyclotron and trapped on an anion exchange cartridge.
-
Eluent: Solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Purification: Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column.
-
Formulation: Sterile water for injection, ethanol, and a sterile filter.
II. Automated Radiosynthesis Workflow
The following steps are typically performed in a shielded hot cell using an automated synthesis module.
Caption: Automated radiosynthesis workflow for a fluorinated indole PET tracer.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Elution and Drying:
-
Aqueous [¹⁸F]fluoride is passed through a pre-conditioned anion exchange cartridge to trap the radionuclide.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile and water. Rationale: K₂₂₂ is a cryptand that complexes the potassium ion, increasing the nucleophilicity of the fluoride anion by minimizing ion pairing.
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature. This step is critical to remove water, which can significantly reduce the reactivity of the fluoride ion[4].
-
-
Copper-Mediated Nucleophilic Radiofluorination:
-
A solution containing the bromo-indole precursor, CuI, 1,10-phenanthroline, and Cs₂CO₃ in anhydrous DMF is added to the dried [¹⁸F]KF-K₂₂₂ complex. Rationale: This is a copper-mediated nucleophilic aromatic substitution (SNAᵣ) reaction. Cu(I) facilitates the displacement of the bromide with the [¹⁸F]fluoride.
-
The reaction mixture is heated at a high temperature (e.g., 160°C) for a specified time (e.g., 20-30 minutes).
-
-
Purification:
-
After cooling, the reaction mixture is quenched with water and diluted with the mobile phase for HPLC.
-
The crude product is injected onto a semi-preparative HPLC column to separate the desired ¹⁸F-labeled indole from unreacted precursor, byproducts, and other reagents.
-
The fraction corresponding to the product peak (identified by UV absorbance and radioactivity detection) is collected.
-
-
Formulation:
-
The collected HPLC fraction, typically in an acetonitrile/water mixture, is diluted with sterile water.
-
The acetonitrile is removed by rotary evaporation or by passing the solution through a C18 Sep-Pak cartridge, which retains the product while the aqueous solvent passes through. The product is then eluted with a small volume of ethanol.
-
The final product is formulated in a physiologically compatible solution, such as sterile saline containing a small percentage of ethanol, and passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control Protocols
Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radiotracer for in vivo use.
| QC Test | Method | Acceptance Criteria | Rationale |
| Identity | Analytical HPLC | Retention time of the radioactive peak matches that of the non-radioactive standard. | Confirms that the radioactive product is the correct chemical compound. |
| Radiochemical Purity | Analytical HPLC | >95% of the total radioactivity is from the desired product. | Ensures that the PET signal is not confounded by radioactive impurities. |
| Radionuclidic Purity | Gamma-ray spectroscopy | Characteristic 511 keV and absence of other gamma-emitting impurities. | Confirms that the radioactivity is from ¹⁸F. |
| Molar Activity | Calculated from the total radioactivity and the mass of the product (determined by UV-HPLC). | Typically > 37 GBq/µmol (1 Ci/µmol). | High molar activity is crucial to avoid pharmacological effects from the injected mass of the tracer. |
| pH | pH meter or pH strip | 4.5 - 7.5 | Ensures the final product is suitable for intravenous injection. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). | Limits exposure to potentially toxic organic solvents. |
| Sterility | Incubation in culture media | No microbial growth. | Ensures the product is free from microbial contamination. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL). | Prevents pyrogenic reactions upon injection. |
Preclinical PET Imaging Protocol
This protocol provides a general framework for in vivo imaging in a rodent model.
I. Animal Preparation
-
Acclimatization: Animals (e.g., mice or rats) should be acclimatized to the facility for at least one week before the study.
-
Fasting: For tracers targeting metabolic pathways, fasting may be required (e.g., 4-6 hours) to reduce background signal.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) for the duration of the imaging session. Maintain body temperature using a heating pad.
-
Catheterization: For dynamic imaging or blood sampling, place a catheter in the tail vein for tracer injection and/or in an artery for blood collection.
II. Tracer Administration and PET/CT Acquisition
Caption: General workflow for a preclinical PET/CT imaging study.
Step-by-Step Methodology:
-
Positioning: Place the anesthetized animal on the scanner bed.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.
-
Tracer Injection: Inject a bolus of the ¹⁸F-labeled indole tracer (e.g., 3.7-7.4 MBq or 100-200 µCi) via the tail vein catheter.
-
PET Scan: Begin PET data acquisition immediately after injection for dynamic scanning (e.g., 60 minutes) or at a specific time point for static imaging.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Data Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
-
Generate time-activity curves (TACs) for dynamic scans to assess the tracer's pharmacokinetics.
-
Calculate standardized uptake values (SUV) for static scans to quantify tracer accumulation.
-
III. Ex Vivo Biodistribution (Optional but Recommended)
-
At the end of the imaging session, euthanize the animal.
-
Dissect key organs and tissues (e.g., blood, tumor, brain, liver, kidneys, muscle).
-
Weigh the tissue samples and measure their radioactivity using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g) for each organ. Rationale: Biodistribution studies provide a quantitative validation of the PET imaging data.
Conclusion and Future Directions
Fluorinated indoles represent a cornerstone in the development of novel PET tracers. Their versatility allows for the targeting of a wide range of biological processes, offering immense potential for advancing our understanding of disease and accelerating drug development. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to successfully synthesize, validate, and apply these powerful imaging agents in their own studies. As radiolabeling methodologies continue to improve[13] and new indole-based ligands are discovered, the application of fluorinated indoles in PET imaging is set to expand, further illuminating the complex biology of health and disease.
References
- 1. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers | MDPI [mdpi.com]
- 2. Fluorinated tracers for imaging cancer with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Labeled indole-based analogs as highly selective radioligands for imaging sigma-2 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F-labeled radiopharmaceuticals for PET in oncology, excluding FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.vu.nl [research.vu.nl]
High-Throughput Screening of Indole-Based Compound Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that serve as a foundational scaffold for numerous natural products and pharmacologically active agents.[1] Recognized as a "privileged scaffold" in medicinal chemistry, the indole nucleus is present in a wide array of biologically active compounds and approved drugs.[2] Its structural versatility allows for the design of compounds that can target a diverse range of biological pathways, making indole-based libraries a valuable resource in drug discovery.[3] High-throughput screening (HTS) is a crucial methodology for rapidly identifying "hit" compounds from large chemical libraries, which can then be optimized into clinical candidates.[2] These application notes provide detailed protocols for the high-throughput screening of indole-based compound libraries against key cancer-related targets.
Therapeutic Applications of Indole Compounds
Indole derivatives have demonstrated significant therapeutic potential in various domains, most notably in oncology. Their mechanisms of action are diverse and include the inhibition of key cellular processes essential for cancer cell proliferation and survival.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting critical components of cell division, such as tubulin. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2]
-
Kinase Inhibitors: The indole scaffold is a common feature in many ATP-competitive kinase inhibitors. Libraries of indole-based compounds are frequently screened against a wide range of protein kinases implicated in cancer and inflammatory diseases.[2] Deregulation of kinase activity is a frequent driver of oncogenesis, making them a prime target for therapeutic intervention.
Data Presentation: High-Throughput Screening of Indole Derivatives
The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign of a 10,000-compound indole library.
Table 1: Tubulin Polymerization Inhibition
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| IND-001 | 95.2 | 0.37 |
| IND-002 | 88.7 | 0.40 |
| IND-003 | 75.4 | 2.68 |
| IND-004 | 62.1 | 3.03 |
| IND-005 | 45.8 | 8.33 |
Table 2: Cytotoxicity Against Human Cancer Cell Lines (MTT Assay)
| Compound ID | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| IND-001 | 0.81 | 1.87 | 0.96 |
| IND-002 | 0.34 | 0.52 | 0.86 |
| IND-003 | 2.94 | 6.10 | > 10 |
| IND-004 | 5.83 | > 10 | 7.21 |
| IND-005 | 17.9 | 25.5 | > 50 |
Table 3: Kinase Inhibition (Luminescence-Based Assay)
| Compound ID | Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| IND-006 | RET | 98.1 | 5.2 |
| IND-007 | TRKA | 95.3 | 79 |
| IND-008 | mTOR | 92.5 | 66 |
| IND-009 | PI3Kα | 85.2 | 150 |
| IND-010 | Akt | 78.9 | 320 |
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by indole-based compounds.
References
Application Notes and Protocols for N-arylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
The N-arylation of indoles is a cornerstone of synthetic chemistry, providing a crucial pathway to a diverse array of compounds with significant applications in pharmaceuticals, materials science, and agrochemicals. The resulting N-arylindole scaffold is a privileged structure found in numerous biologically active molecules. This document provides detailed experimental protocols for two of the most robust and widely employed methods for N-arylation of indoles: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.
Introduction to N-arylation Methods
The formation of the C–N bond between an indole nitrogen and an aryl group is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions.
-
Ullmann Condensation: This classic copper-catalyzed reaction is a cost-effective and straightforward approach.[1] While traditional Ullmann conditions were harsh, modern protocols employ ligands to facilitate the reaction under milder conditions with a broader substrate scope.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is renowned for its high efficiency, excellent functional group tolerance, and broad applicability to a wide range of aryl halides (chlorides, bromides, iodides) and triflates.[3][4][5]
Experimental Protocols
Protocol 1: Copper-Catalyzed N-arylation of Indole (Ullmann-Type Coupling)
This protocol describes a general and efficient method for the N-arylation of indoles using a copper(I) iodide catalyst with a diamine ligand.[1][6][7]
Materials:
-
Indole (or substituted indole)
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)
-
Potassium phosphate (K₃PO₄) or Potassium Hydroxide (KOH)[8]
-
Anhydrous dioxane or toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a clean, dry reaction vessel, add CuI (5 mol%), the diamine ligand (10 mol%), and K₃PO₄ (2.0 equiv.).
-
Add the indole (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.
-
Add anhydrous dioxane or toluene (to make a 0.5 M solution with respect to the indole).
-
Seal the vessel and place it in a preheated oil bath at 80-110 °C.[1]
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® or silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylindole.
Protocol 2: Palladium-Catalyzed N-arylation of Indole (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the N-arylation of indoles using a palladium catalyst and a bulky, electron-rich phosphine ligand.[3][5]
Materials:
-
Indole (or substituted indole)
-
Aryl halide (chloride, bromide, iodide) or triflate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)[3]
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry reaction vessel.
-
Add the indole (1.0 equiv.), the aryl halide or triflate (1.2 equiv.), and the base (NaOt-Bu, 1.4 equiv.).
-
Remove the vessel from the glovebox and add anhydrous toluene or dioxane via syringe.
-
Seal the vessel and heat the reaction mixture in an oil bath at 80-110 °C.
-
Stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the pure N-arylindole.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of indoles under different catalytic systems.
| Entry | Aryl Halide | Indole | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Indole | 5 mol% CuI, 10 mol% trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Toluene | 110 | 24 | 96 | [1] |
| 2 | 4-Iodotoluene | Indole | 0.2 mol% CuI, 1 mol% trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Toluene | 110 | 24 | 98 | [1] |
| 3 | 4-Chloroacetophenone | Indole | 1.5 mol% Pd₂(dba)₃, 4 mol% Ligand 4* | NaOt-Bu | Toluene | 100 | 22 | 95 | [3] |
| 4 | 2-Bromotoluene | 7-Ethylindole | Pd/P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | - | 90** | [5] |
| 5 | Iodobenzene | Indole | 5 mol% CuI, 10 mol% 1,10-phenanthroline | KOH | DME/H₂O | 95 | 20 | 92 | [8] |
| 6 | 4-Fluorobenzamide | 5-Methoxyindole | Microwave, KF/Al₂O₃, 18-crown-6 | - | DMSO | 180 | 2 | 71 | [9] |
*Ligand 4 refers to a specific bulky phosphine ligand described in the cited literature.[3] **Yield of the 3-arylated product.[5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a transition-metal-catalyzed N-arylation of indole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low-Yield 6-Fluoroindole Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-fluoroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the Suzuki coupling of 6-fluoroindole, offering systematic approaches to problem-solving.
Q1: My 6-fluoroindole Suzuki coupling reaction has a very low yield or is not working at all. What are the most common reasons for failure?
A1: Low yields in 6-fluoroindole Suzuki couplings can stem from several factors. The primary culprits often involve:
-
Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to oxygen or impurities in the reagents and solvents.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Boronic Acid Instability: Boronic acids, particularly heteroaryl ones, can be susceptible to degradation through protodeboronation (replacement of the boronic acid group with a hydrogen). Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[1]
-
Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, leading to lower yields.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may not be optimized for your specific substrates.[1]
Q2: What are the most common side products, and how can I minimize them?
A2: Common side products include:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together, often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Protodeboronation: The boronic acid is replaced by a proton, often from residual water or the solvent. Using anhydrous solvents and fresh boronic acids or their corresponding pinacol esters can reduce this side reaction.
-
Dehalogenation of the 6-Fluoroindole: The starting material is reduced, and the halogen (e.g., Br, Cl) is replaced by a hydrogen. This can be influenced by the choice of base or impurities in the reaction mixture. Screening alternative bases may help.[1]
Q3: Does the unprotected N-H group on the 6-fluoroindole interfere with the reaction? Should I use a protecting group?
A3: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower and inconsistent yields.[1] While many protocols are optimized for unprotected indoles, if you are experiencing issues, N-protection with a group like tert-butyloxycarbonyl (Boc) can significantly improve outcomes.[1] However, this adds extra protection and deprotection steps to your synthesis.
Q4: How does the fluorine substituent on the indole ring affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the 6-halo-indole. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle.[1] This can sometimes lead to faster reaction rates compared to non-fluorinated analogues, but the overall electronic properties of the substrate are important, and optimization is still key.
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize representative conditions for haloindole substrates to provide a starting point for optimization. Note: Yields are highly substrate-dependent and the conditions below serve as a guide for optimization.
Table 1: Representative Comparison of Catalysts/Ligands (Reaction: 6-Bromo-1H-indole + Phenylboronic Acid)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 60-75 |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85-95 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 80-90 |
| XPhos Pd G3 (2) | - | K₃PO₄ | 2-MeTHF/H₂O | 80 | 6 | >95 |
Table 2: Representative Comparison of Bases and Solvents (Reaction: 6-Bromo-N-Boc-indole + 4-methoxyphenylboronic acid, Catalyst: PdCl₂(dppf))
| Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Approx. Yield (%) |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 95 |
| K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 10 | 85 |
| K₃PO₄ (2) | 2-MeTHF/H₂O (5:1) | 80 | 10 | 94 |
| Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 8 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Unprotected 6-Bromo-6-fluoro-1H-indole
This protocol describes a general procedure for the Suzuki coupling of a 6-halo-6-fluoroindole with a generic arylboronic acid.
-
Materials:
-
6-Bromo-6-fluoro-1H-indole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube, add the 6-bromo-6-fluoro-1H-indole, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[1]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-6-fluoro-1H-indole.
-
Protocol 2: Procedure for Suzuki Coupling of N-Boc-6-Bromo-6-fluoro-indole
This protocol is recommended when issues with the unprotected indole N-H are suspected.
-
Materials:
-
N-Boc-6-bromo-6-fluoro-indole (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF/water 5:1)
-
-
Procedure:
-
In a glovebox, or under a stream of inert gas, add N-Boc-6-bromo-6-fluoro-indole, the arylboronic acid pinacol ester, K₃PO₄, and the palladium precatalyst to a dry reaction vial equipped with a stir bar.
-
Add the degassed solvent system.
-
Seal the vial and place it in a preheated heating block (e.g., 80 °C).
-
Stir vigorously for the required reaction time (e.g., 4-12 hours), monitoring by LC-MS.
-
Once the reaction is complete, cool to room temperature and follow the workup and purification procedure outlined in Protocol 1.
-
The Boc protecting group can be removed in a subsequent step using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing indole synthesis experiments.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during various indole synthesis methods.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it can be sensitive to reaction conditions.
Question 1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions and lower the yield. Using freshly distilled or recrystallized starting materials is advisable.
-
Acid Catalyst Choice and Concentration: The type and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1] The optimal acid may vary depending on the specific substrates. It is recommended to screen a few different acid catalysts. Polyphosphoric acid (PPA) is often an effective catalyst.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in lower yields. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.
-
Solvent Selection: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often used. In some cases, running the reaction neat (without a solvent) can be effective.
-
Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
One-Pot Procedures: To minimize handling losses, consider a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolating the intermediate.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a common issue. Undesirable products can include aldol condensation products or Friedel-Crafts products. Here's how to address this:
-
Control of Reaction Conditions: As mentioned above, careful optimization of the acid catalyst, temperature, and reaction time can minimize side reactions.
-
Use of Symmetrical Ketones: When using unsymmetrical ketones, two different ene-hydrazine intermediates can form, leading to isomeric indole products. If possible, using a symmetrical ketone will avoid this issue.
-
Purification Challenges: The crude product from a Fischer indole synthesis can be difficult to purify. Careful selection of chromatographic conditions is essential. Sometimes, converting the crude indole to a crystalline derivative can aid in purification.
Question 3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
Answer: Incomplete conversion can be due to several factors:
-
Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using a sufficient amount of a suitable acid.
-
Low Reaction Temperature: The[2][2]-sigmatropic rearrangement step often has a significant activation energy and may require higher temperatures. If the reaction is sluggish at a certain temperature, cautiously increasing it while monitoring for decomposition can be beneficial.
-
Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can prevent the reaction. In such cases, consider alternative synthetic routes.
Bischler-Möhlau Indole Synthesis
This method is known for historically harsh conditions and poor yields, but modern variations have significantly improved its applicability.[3]
Question 1: My Bischler-Möhlau synthesis is giving a very low yield. What can I do to improve it?
Answer: The classical Bischler-Möhlau synthesis often suffers from harsh reaction conditions.[4] Recent advancements have introduced milder and more efficient methods:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often in solvent-free conditions.[5][6]
-
Catalyst: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[4]
-
Solvent-Free Conditions: A one-pot, solvent-free approach involving microwave irradiation of anilines and phenacyl bromides has been developed, offering an environmentally friendly and higher-yielding alternative.[5]
Question 2: How can I control the regioselectivity in the Bischler-Möhlau synthesis?
Answer: The regioselectivity of the Bischler-Möhlau reaction can be influenced by the choice of base when using microwave-assisted methods. Stronger bases like triethylamine or DIPEA may favor the formation of the unrearranged product, while weaker bases such as pyridine can lead to the rearranged indole as the major product.[7]
Palladium-Catalyzed Indole Synthesis (e.g., Larock Synthesis)
Palladium-catalyzed methods offer a powerful and regioselective route to polysubstituted indoles.
Question 1: My Larock indole synthesis is not working well. What are the key parameters to optimize?
Answer: The Larock indole synthesis involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne.[8] Key optimization parameters include:
-
Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and ligand is critical. While some reactions proceed without a ligand, the use of phosphine ligands can be beneficial. The optimal ligand often needs to be determined empirically.
-
Base: A base is required for the reaction to proceed. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃) and amines (e.g., triethylamine).
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Temperature: Reaction temperatures typically range from 60 to 120 °C. Microwave heating can significantly accelerate the reaction.
Question 2: I am observing catalyst deactivation (palladium black formation). How can I prevent this?
Answer: Palladium black formation indicates the aggregation of the active Pd(0) catalyst into an inactive form. To prevent this:
-
Ligand Selection: Bulky, electron-rich phosphine ligands can help stabilize the active palladium species.
-
Reaction Conditions: Ensure the reaction is well-stirred and not overheated.
-
Inert Atmosphere: Rigorous exclusion of air is crucial, as phosphine ligands can be susceptible to oxidation.
Data Presentation
The following tables summarize quantitative data for various indole synthesis methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Comparison of Fischer Indole Synthesis Conditions
| Entry | Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | 300 | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Acetophenone | Eaton's Reagent | 300 | 10 | 170 | 95 |
| 3 | Phenylhydrazine | Cyclohexanone | PPA | 300 | 15 | 150 | 89 |
Data sourced from a study on microwave-assisted Fischer indole synthesis.[2]
Table 2: Optimization of Microwave-Assisted Bischler-Möhlau Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | HFIP | 120 | 30 | 85 |
| 2 | CF₃CH₂OH | 120 | 30 | 45 |
| 3 | i-PrOH | 120 | 30 | 21 |
| 4 | EtOH | 120 | 30 | 23 |
| 5 | HFIP | 80 | 30 | 51 |
| 6 | HFIP | 100 | 30 | 72 |
| 7 | HFIP | 120 | 20 | 58 |
| 8 | HFIP | 120 | 40 | 88 |
Data from a study on HFIP-promoted Bischler indole synthesis under microwave irradiation.[9]
Table 3: Ligand Effect in Palladium-Catalyzed Indole Synthesis
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 72 |
| 2 | P(o-tol)₃ | 78 |
| 3 | P(p-tol)₃ | 75 |
| 4 | dppf | 85 |
| 5 | dppe | 65 |
| 6 | dppp | 68 |
| 7 | Xantphos | 92 |
Data from a study on the effect of ligands in the palladium-catalyzed synthesis of indoles.
Experimental Protocols
This section provides detailed methodologies for key indole synthesis experiments.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Propiophenone (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[2]
-
Carefully add Eaton's Reagent (2 mL) to the vial.[2]
-
Seal the vial and place it in the microwave reactor.[2]
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.[2]
-
Carefully quench the reaction mixture by pouring it onto crushed ice.[2]
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Indole Synthesis
Materials:
-
Aniline (or substituted aniline, 2.0 mmol)
-
Phenacyl bromide (or substituted phenacyl bromide, 1.0 mmol)
-
Domestic microwave oven (e.g., 540 W)
-
Small beaker or vial
Procedure:
-
In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The aniline acts as both reactant and base.[2]
-
Place the beaker in a domestic microwave oven.[2]
-
Irradiate the mixture at 540 W for 45-60 seconds.[2]
-
After irradiation, allow the mixture to cool to room temperature.[2]
-
The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.[2]
Protocol 3: Larock Indole Synthesis
Materials:
-
o-Iodoaniline (1.0 equiv)
-
Disubstituted alkyne (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
DMF (solvent)
Procedure:
-
To an oven-dried flask, add Pd(OAc)₂ (5 mol%) and Na₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon).
-
Add DMF, followed by the o-iodoaniline (1.0 equiv) and the disubstituted alkyne (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for the time indicated by TLC monitoring.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the reaction mechanisms and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Site-Selective Functionalization of Indoles
Welcome to the technical support center for the site-selective functionalization of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic aromatic substitution on an unsubstituted indole preferentially occur at the C3 position?
A1: Electrophilic attack at the C3 position of the indole ring is kinetically favored because it proceeds through a more stable cationic intermediate (σ-complex). In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring. In contrast, attack at the C2 position leads to an intermediate where the aromaticity of the benzene ring is lost in some resonance structures, rendering it less stable. This inherent electronic preference makes the C3 position the most nucleophilic and reactive towards most electrophiles.
Q2: How can I achieve selective functionalization at the C2 position of an indole?
A2: Overcoming the intrinsic preference for C3 attack is key to achieving C2 selectivity. Common strategies include:
-
Blocking the C3 position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.
-
Using directing groups: Attaching a directing group to the indole nitrogen (N1) can electronically favor metallation and subsequent functionalization at the C2 position. Common directing groups for C2 functionalization include sulfonyl, pivaloyl, and various amides.
-
Transition-metal catalysis: Palladium, rhodium, and iridium catalysts are frequently employed to direct C-H activation to the C2 position. The choice of ligand and reaction conditions is crucial for achieving high C2 selectivity.[1]
Q3: What are the primary challenges in functionalizing the benzene ring (C4-C7) of indoles?
A3: The C4, C5, C6, and C7 positions on the benzenoid ring of indole are significantly less reactive than the C2 and C3 positions of the pyrrole ring.[2][3][4] Key challenges include:
-
Lower inherent reactivity: The benzene ring is less electron-rich than the pyrrole ring, making electrophilic attack less favorable.
-
Site selectivity: Differentiating between the four C-H bonds on the benzene ring is difficult.
-
Harsh reaction conditions: Historically, functionalization of these positions required harsh conditions that are not compatible with many functional groups.
Modern approaches utilize directing groups on the indole nitrogen to facilitate metal-catalyzed C-H activation at specific positions on the benzene ring.[2][3]
Q4: I'm observing a mixture of N-alkylation and C3-alkylation. How can I improve N-selectivity?
A4: The competition between N- and C3-alkylation is a common problem.[5] To favor N-alkylation:
-
Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF) generally favor N-alkylation by completely deprotonating the indole nitrogen, thereby increasing its nucleophilicity.[5]
-
Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation.[5]
-
Bulky Reagents: Using a bulkier alkylating agent or sterically demanding catalyst can disfavor reaction at the more sterically accessible C3 position.[5]
Q5: My indole starting material has a pinkish hue. Is it still usable?
A5: Pure indole is typically a white solid. A pinkish or yellowish color often indicates the presence of oxidation products or other impurities.[6] While minor discoloration may not always interfere with the reaction, it is best practice to purify the indole, for example by recrystallization or sublimation, before use to ensure reproducibility and avoid side reactions.[6]
Troubleshooting Guides
Issue 1: Low Yield in C2-Selective Functionalization
| Potential Cause | Recommended Solution |
| Inefficient C-H activation | Optimize the catalyst, ligand, and reaction temperature. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. |
| Competitive C3-functionalization | If not using a C3-blocked indole, consider increasing the steric bulk of the directing group on the nitrogen to further disfavor C3-attack. |
| Decomposition of starting material or product | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times. Ensure the product is stable under the workup and purification conditions. |
| Poor quality of reagents | Use freshly purified indole and ensure the purity of the coupling partner and catalyst. |
Issue 2: Poor Regioselectivity in Benzene Ring Functionalization (C4-C7)
| Potential Cause | Recommended Solution |
| Incorrect directing group | The choice of directing group is critical for targeting a specific position. For example, an N-P(O)tBu2 group can direct to C7 with a palladium catalyst or C6 with a copper catalyst.[2][3] |
| Suboptimal catalyst/ligand combination | The metal catalyst and its coordinating ligand play a crucial role in directing the C-H activation to the desired position. Screen different catalyst/ligand combinations. |
| Steric hindrance | Steric hindrance from substituents on the indole or the coupling partner can influence the regioselectivity. Consider modifying the substrate or using a less sterically demanding directing group. |
| Reversible C-H activation | In some cases, the initial C-H activation may be reversible. Optimizing the reaction conditions (e.g., temperature, solvent) can help favor the desired pathway. |
Issue 3: Incomplete Removal of Protecting/Directing Groups
| Potential Cause | Recommended Solution |
| Protecting group is too robust | Some protecting groups, like certain sulfonyl groups, require harsh conditions for removal.[7] If subsequent steps are sensitive to these conditions, choose a more labile protecting group from the outset. |
| Steric hindrance around the protecting group | In sterically congested molecules, the cleavage reagents may have poor access to the protecting group.[8] Increase the reaction time for deprotection or use a less sterically hindered protecting group in future syntheses. |
| Incomplete reaction | Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. If necessary, add more deprotection reagent or increase the reaction time. |
| Side reactions during deprotection | Acid-labile protecting groups can lead to side reactions with sensitive functional groups. Use scavengers or choose a protecting group that is cleaved under orthogonal conditions.[8] |
Data Presentation
Table 1: Influence of Ligand on the Regioselectivity of the Oxidative Heck Reaction of N-Methylindole
| Entry | Ligand | C2 Product Yield (%) | C3 Product Yield (%) | C2:C3 Ratio |
| 1 | None | 15 | 80 | 1:5.3 |
| 2 | PPh₃ | 20 | 75 | 1:3.8 |
| 3 | SOHP-L17 | 85 | <5 | >17:1 |
Reaction conditions: N-methylindole (1a), tert-butyl acrylate (2a), PdCl₂(CH₃CN)₂ (5 mol%), Cu(OAc)₂ (10 mol%), DMF, 1 atm O₂, 70 °C. Data adapted from a representative study on ligand effects.[9]
Table 2: Effect of Base and Solvent on N- vs. C3-Alkylation of Indole
| Entry | Base | Solvent | N-Alkylation (%) | C3-Alkylation (%) | N:C3 Ratio |
| 1 | K₂CO₃ | Acetone | 40 | 60 | 1:1.5 |
| 2 | NaH | THF | 85 | 15 | 5.7:1 |
| 3 | NaH | DMF | 95 | 5 | 19:1 |
Reaction conditions: Indole, alkyl halide, base, solvent, room temperature. Data represents a general trend observed in indole alkylation reactions.[5]
Experimental Protocols
Protocol 1: Ligand-Controlled C2-Selective Heck Reaction of N-Methylindole
This protocol is a general guideline for a ligand-controlled C2-selective Heck reaction and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube, add PdCl₂(CH₃CN)₂ (5 mol%), Cu(OAc)₂ (10 mol%), and the sulfoxide-2-hydroxypyridine (SOHP) ligand (12 mol%).
-
Reagent Addition: Evacuate and backfill the tube with oxygen (1 atm). Add anhydrous DMF via syringe, followed by N-methylindole (1.0 equiv.) and tert-butyl acrylate (1.5 equiv.).
-
Reaction: Stir the mixture at 70 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the C2-alkenylated indole.
Protocol 2: Directing Group-Assisted C4-Arylation of 3-Formylindole
This protocol provides a general procedure for a directing group-assisted C4-arylation and may need to be optimized for different substrates.
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (5 mol%), the appropriate ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) to a vial.
-
Reagent Addition: Add 3-formylindole (1.0 equiv.) and the aryl iodide (1.2 equiv.), followed by a suitable solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the reaction mixture to 120 °C. Monitor the reaction by LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the C4-arylated product.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General workflow for directing group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
improving the efficiency of palladium-catalyzed indole coupling reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Indole Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction efficiency and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for functionalizing indoles? A1: The most prevalent methods include Suzuki-Miyaura coupling for C-C bond formation (arylating the indole ring), Buchwald-Hartwig amination for C-N bond formation (N-arylation of the indole), and Heck coupling for C-C bond formation with alkenes.[1][2][3] Direct C-H activation/arylation is also a powerful technique for selectively functionalizing the indole core at various positions.[4][5][6]
Q2: My unprotected N-H indole is not reacting or giving low yields. What should I do? A2: Unprotected N-H indoles can be challenging as the N-H group can interfere with the catalyst.[1] Key strategies to overcome this include:
-
Base Selection: Use a base that is strong enough to facilitate the catalytic cycle but not so strong that it leads to decomposition. K₃PO₄ and Cs₂CO₃ are often effective choices.[7][8]
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often crucial for promoting the desired coupling over side reactions.[7][9]
-
Solvent System: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[8][10] Sometimes, adding a small amount of water can be beneficial.[11]
-
Protecting Group: If optimization fails, protecting the indole nitrogen with a group like tosyl (Ts), Boc, or methanesulfonyl is a reliable alternative, though it adds extra synthetic steps.[12]
Q3: How do I control regioselectivity between C2, C3, and N1 functionalization? A3: Regioselectivity is a critical challenge and is influenced by several factors:
-
N vs. C-Arylation (Buchwald-Hartwig): N-arylation is often favored. The choice of ligand and base is critical. Bulky biarylphosphine ligands combined with a suitable palladium precatalyst often provide high selectivity for N-arylation.[8]
-
C2 vs. C3-Arylation (Direct C-H Activation): The inherent electronic properties of the indole nucleus favor electrophilic attack at C3.[13] However, C2-selectivity can be achieved by tuning the electronic properties of the catalyst and ligands.[14] Some methods achieve C2 arylation through C-H bond activation using an electrophilic Pd(II) catalyst.[4][13] Directing groups attached to the indole nitrogen can also steer the reaction to specific positions, such as C7.[6]
-
Solvent Effects: The solvent can significantly influence selectivity. For instance, in some oxidative alkenylations, polar aprotic solvents can favor N-alkenylation, while other conditions favor C3-alkenylation.[5][15]
Q4: What are the best general-purpose palladium sources and ligands for indole coupling? A4: While the optimal choice is substrate-dependent, some combinations are broadly effective:
-
Palladium Sources: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common precatalysts.[8][16] Modern, air-stable precatalysts like SPhos Pd G3 or XPhos Pd G3 are also excellent choices that improve reaction setup convenience.[9][11]
-
Ligands: Bulky, electron-rich biarylphosphine ligands are state-of-the-art for many challenging couplings. Commonly used ligands include XPhos, SPhos, RuPhos, and BrettPhos for C-N couplings, and P(t-Bu)₃ for both C-N and C-C couplings.[7][8][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows a low conversion of starting materials. What are the potential causes and solutions? A: Low conversion is a frequent issue stemming from several possible sources. A systematic approach is best for diagnosis.
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// Edges start -> sm_check [label="Is material pure & oxygen-free?"]; start -> catalyst_check [label="Is the catalyst active?"]; start -> conditions_check [label="Are conditions optimal?"];
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Caption: Troubleshooting workflow for low-yield reactions.
-
Starting Material Quality: Impurities in starting materials, particularly in the aryl halide or indole, can act as catalyst poisons. Elemental sulfur is a known poison for palladium catalysts.[17] Solution: Verify the purity of your reagents by NMR or LC-MS. If impurities are suspected, purify the starting materials before use.
-
Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel is a common cause of failure. The palladium precatalyst or ligand may also have degraded upon storage. Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[11] Use fresh catalyst and ligand, or consider using highly robust and air-stable precatalysts (e.g., G3 precatalysts).[9]
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical and often interdependent.[8][18] A base might be too weak to promote the reaction, or a solvent may not provide adequate solubility. Solution: Systematically screen reaction parameters. Common starting points are K₃PO₄ or Cs₂CO₃ as the base in dioxane or toluene at 80-110 °C.[7][8]
Issue 2: Product or Starting Material Decomposition
Q: I am observing significant decomposition, indicated by a complex mixture in my TLC/LC-MS. What's happening? A: Indoles, especially electron-rich ones, can be sensitive to strongly basic and high-temperature conditions.[7][19]
-
Base-Induced Degradation: Strong bases like sodium tert-butoxide (NaOtBu), particularly at high temperatures, can cause decomposition.[7] Solution: Switch to a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7][9] If a strong base is required, try running the reaction at a lower temperature for a longer period.
-
Thermal Instability: The indole or the coupled product may not be stable at the reaction temperature. Solution: Run a control experiment by heating your starting material with the base and solvent (without the palladium catalyst) to see if decomposition occurs. If so, lower the reaction temperature and accept a longer reaction time.
-
Oxidative Decomposition: Under aerobic C-H activation conditions, the electron-rich indole ring can be susceptible to undesired oxidation.[19] Solution: Ensure the reaction is run under a strictly inert atmosphere unless oxygen is the intended oxidant. Additives like N-phthalimide (HNPhth) have been shown to slow indole decomposition in some oxidative aminations.[19]
Issue 3: Poor Regioselectivity (e.g., C- vs. N-Arylation)
Q: My reaction is producing a mixture of N-arylated and C-arylated indoles. How can I favor one over the other? A: This is a common challenge in reactions like the Buchwald-Hartwig amination of indoles.
-
Favoring N-Arylation: This is typically the desired outcome in Buchwald-Hartwig reactions. Using bulky, electron-rich biarylphosphine ligands is key. Ligands like XPhos and P(t-Bu)₃ often promote C-N reductive elimination.[8] The choice of base is also crucial; NaOt-Bu is often effective for N-arylation, but K₃PO₄ can be a useful alternative for sensitive substrates.[8]
-
Favoring C-Arylation: Direct C-H arylation methods are designed for this purpose. These reactions often use a Pd(II) source like Pd(OAc)₂ or Pd(TFA)₂ and may require an oxidant.[4][5] The regioselectivity (C2 vs. C3) can be controlled by ligands and additives. For example, some protocols use specific ligands to direct arylation to the C2 position, overcoming the indole's natural preference for C3 functionalization.[14]
Data Summary: Reaction Parameter Effects
The selection of catalyst, ligand, base, and solvent has a profound impact on the outcome of the coupling reaction. The tables below summarize typical conditions for successful Suzuki and Buchwald-Hartwig reactions involving indoles.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halo-Indoles
| Parameter | Reagent/Condition | Typical Loading/Value | Notes |
|---|---|---|---|
| Indole Substrate | Bromo- or Iodo-Indole | 1.0 equiv. | Iodo-indoles are generally more reactive than bromo-indoles.[12] |
| Coupling Partner | Arylboronic Acid | 1.2 - 1.5 equiv. | |
| Palladium Source | Pd(dppf)Cl₂, SPhos Pd G3 | 1 - 5 mol% | SPhos Pd G3 is an air-stable precatalyst, simplifying setup.[11] |
| Ligand | dppf, SPhos | 1 - 10 mol% | Often used in a 1:2 or 1:4 ratio with the Pd source if not using a precatalyst. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 equiv. | K₃PO₄ is a robust and frequently used base for this transformation.[11] |
| Solvent | 1,4-Dioxane/H₂O, DME, Toluene | 0.1 - 0.5 M | A mixture of dioxane and water (e.g., 4:1 to 10:1) is very common.[11] |
| Temperature | 80 - 110 °C | - | Reaction progress should be monitored by TLC or LC-MS.[11] |
Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation of Indoles
| Parameter | Reagent/Condition | Typical Loading/Value | Notes |
|---|---|---|---|
| Indole Substrate | Indole / Substituted Indole | 1.2 equiv. | Indole is often used in slight excess relative to the aryl halide.[20] |
| Coupling Partner | Aryl Chloride, Bromide, or Triflate | 1.0 equiv. | Chlorides are less reactive and may require more active catalyst systems.[8] |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 2 mol% | Pd₂(dba)₃ is often preferred over Pd(OAc)₂ for this reaction.[8] |
| Ligand | XPhos, P(t-Bu)₃, BrettPhos | 2 - 8 mol% | Bulky, electron-rich biarylphosphine ligands are critical for efficiency.[8][9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.2 equiv. | NaOt-Bu is highly effective but can cause decomposition. K₃PO₄ is a milder alternative.[8] |
| Solvent | Toluene, 1,4-Dioxane | 0.1 - 0.5 M | Toluene is an excellent solvent for many Buchwald-Hartwig aminations.[8] |
| Temperature | 80 - 110 °C | - | Higher temperatures may be needed for less reactive aryl chlorides. |
Visualized Workflows and Mechanisms
General Experimental Workflow
This diagram outlines the standard laboratory procedure for setting up a palladium-catalyzed coupling reaction under an inert atmosphere.
// Nodes start [label="Start: Assemble Glassware", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="1. Add Solids\n(Indole, Coupling Partner, Base,\nCatalyst/Ligand in Glovebox)"]; step2 [label="2. Seal Vessel & Purge\n(Evacuate and backfill with\nInert Gas 3x)"]; step3 [label="3. Add Degassed Solvent\n(via Syringe or Cannula)"]; step4 [label="4. Heat to Temperature\n(with Vigorous Stirring)"]; step5 [label="5. Monitor Reaction\n(by TLC or LC-MS)"]; step6 [label="6. Reaction Workup\n(Cool, Quench, Extract)"]; step7 [label="7. Purification\n(Column Chromatography)"]; end [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6 [label="Upon Completion"]; step6 -> step7; step7 -> end; }
Caption: Standard experimental workflow for Pd-catalyzed coupling.
Simplified Catalytic Cycle (Buchwald-Hartwig Amination)
The catalytic cycle is the heart of the reaction. Understanding these fundamental steps can help in diagnosing issues. For example, failure in the oxidative addition step might suggest a problem with the aryl halide, while issues with reductive elimination could be related to the ligand.
// Nodes pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_oxid [label="Ar-Pd(II)-X(L₂)\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_amin [label="Ar-Pd(II)-Ind(L₂)\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-Indole\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels node [style=solid, shape=plaintext, fontcolor="#202124"]; label1 [label="Oxidative\nAddition"]; label2 [label="Amine Coordination\n& Deprotonation"]; label3 [label="Reductive\nElimination"];
// Edges pd0 -> pd2_oxid [label="+ Ar-X"]; pd2_oxid -> pd2_amin [label="+ Indole-H\n+ Base"]; pd2_amin -> product; product -> pd0 [style=invis]; // for layout pd2_amin -> pd0 [label="- HX\n- Base"];
// Positioning labels {rank=same; pd0; label1; pd2_oxid;} {rank=same; pd2_amin; label2;} {rank=same; product; label3;}
label1 -> pd2_oxid [style=invis]; label2 -> pd2_amin [style=invis]; label3 -> product [style=invis]; } Caption: Simplified catalytic cycle for N-arylation of indole.
Detailed Experimental Protocols
Protocol A: Suzuki Coupling of 3-Iodoindole with Phenylboronic Acid
This protocol is adapted from established methods for the Suzuki coupling of halo-indoles. [11][21]
-
Preparation: To an oven-dried Schlenk flask, add 3-iodoindole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Loading: In a glovebox, add the palladium source (e.g., SPhos Pd G3, 2 mol%) to the flask. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Remove the flask from the glovebox, place it under an inert atmosphere (Argon), and add anhydrous, degassed 1,4-dioxane and water (10:1 ratio) via syringe to achieve a concentration of ~0.2 M with respect to the 3-iodoindole.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-phenylindole product. [4]
Protocol B: Buchwald-Hartwig N-Arylation of Indole with 4-Bromotoluene
This protocol is based on highly efficient methods developed for the N-arylation of nitrogen heterocycles. [8][9]
-
Preparation: In an argon-filled glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Loading: To the same vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).
-
Reagent Addition: Add indole (1.2 equiv.) and 4-bromotoluene (1.0 equiv.) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.5 M with respect to the 4-bromotoluene.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude material by flash chromatography to afford the N-arylated indole product.
References
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Side Reactions in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during various indole synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Fischer indole synthesis, and how can they be minimized?
A1: The Fischer indole synthesis, while versatile, is prone to several side reactions. The most common include:
-
Rearrangement and Isomer Formation: Acid-catalyzed rearrangements can lead to the formation of undesired indole isomers, particularly with unsymmetrical ketones.
-
Tar and Polymer Formation: The harsh acidic conditions and high temperatures can cause polymerization and decomposition of starting materials and products, leading to tar formation.[1]
-
Incomplete Cyclization: The reaction may stall after the formation of the hydrazone intermediate, especially if the cyclization step is energetically unfavorable.
-
N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine can promote heterolytic cleavage of the N-N bond, precluding the desired[2][2]-sigmatropic rearrangement and leading to aniline byproducts.[3]
-
Aldol and Friedel-Crafts Reactions: Side reactions such as aldol condensations or Friedel-Crafts alkylations can occur, reducing the yield of the desired indole.[4][5]
Strategies to Minimize Side Reactions:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. Lewis acids like ZnCl₂ or solid acid catalysts such as Amberlite IR 120 H can sometimes provide better results with fewer side reactions compared to Brønsted acids like HCl or H₂SO₄.[1][6][7][8]
-
Temperature Control: Precise temperature control is crucial to prevent polymerization and decomposition. Utilizing a well-controlled heating mantle or oil bath is recommended.[1]
-
Solvent Selection: The appropriate solvent can improve the solubility of intermediates and reduce tar formation.[1]
-
Continuous Flow Synthesis: This modern technique offers superior control over reaction time and temperature, significantly minimizing the formation of degradation products.[1][9]
Q2: My Bischler-Möhlau indole synthesis is giving low yields and multiple products. What can I do to improve it?
A2: The Bischler-Möhlau synthesis is historically known for harsh conditions, leading to low yields and poor regioselectivity.[10] Modern modifications can significantly improve outcomes:
-
Milder Catalysts: Using lithium bromide as a catalyst can promote the reaction under milder conditions, reducing byproduct formation.[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields.[2][9][12] A solvent-free, microwave-assisted approach has been shown to be particularly effective.[12]
Q3: How can I control regioselectivity in the Larock indole synthesis?
A3: Regioselectivity in the Larock palladium-catalyzed indole synthesis is a known challenge, especially with unsymmetrical alkynes.[13][14] The following strategies can be employed to control the regiochemical outcome:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can influence the regioselectivity of the alkyne insertion and improve reaction efficiency.[10] Ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complexes have been shown to provide high regioselectivity.[15]
-
Reaction Conditions: Optimization of the base, solvent, and temperature can favor the formation of the desired regioisomer.
-
Substrate Control: The electronic and steric properties of the substituents on both the o-haloaniline and the alkyne play a crucial role in directing the regioselectivity.
Q4: When should I consider using a protecting group in my indole synthesis?
A4: Protecting groups are essential when your starting materials contain functional groups that are sensitive to the reaction conditions or can compete in side reactions.[4][16] For example:
-
Protecting the Indole Nitrogen: In multi-step syntheses involving reactions at other positions of the indole ring, the indole nitrogen may need to be protected to prevent N-alkylation or other undesired reactions.[17] The 2-phenylsulfonylethyl group is a useful protecting group that can be readily removed under basic conditions.[18]
-
Protecting Other Functional Groups: If your arylhydrazine or carbonyl compound contains reactive functional groups (e.g., amines, hydroxyls), these should be protected to prevent them from interfering with the indole formation.[4] The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino groups due to its stability under basic conditions and mild removal under acidic conditions.[4][16]
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no yield of indole | Incomplete hydrazone formation. | Ensure equimolar amounts of arylhydrazine and carbonyl compound. A slight excess of the carbonyl compound can be used. Add a catalytic amount of acid (e.g., acetic acid) to facilitate hydrazone formation. |
| N-N bond cleavage is the major pathway. | This is common with electron-rich hydrazines.[3] Try using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid. Lowering the reaction temperature may also favor the desired cyclization. | |
| Decomposition of starting material or product. | The reaction is too hot or the acid is too concentrated.[1] Optimize the reaction temperature and the amount of acid catalyst. Consider using a higher-boiling solvent to maintain a consistent temperature. | |
| Formation of multiple spots on TLC (isomers) | Use of an unsymmetrical ketone. | The reaction may not be regioselective. Try different acid catalysts (Lewis vs. Brønsted) as they can influence the direction of enamine formation.[6] Purification by column chromatography may be necessary to separate the isomers.[6] |
| Significant tar/polymer formation | Harsh reaction conditions.[1] | Lower the reaction temperature. Use a less concentrated acid solution. Consider switching to a solid acid catalyst or employing a continuous flow setup for better control.[1] |
Bischler-Möhlau Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Harsh reaction conditions leading to decomposition.[10] | Employ milder, modern protocols. Use of lithium bromide as a catalyst can improve yields.[11] Microwave-assisted synthesis can significantly enhance yield and reduce reaction time.[9][12] |
| Poor Regioselectivity | Competing cyclization pathways. | This is an inherent challenge of the classical method.[10] Modern variations with optimized catalysts and conditions may offer better control. Careful purification is often required to isolate the desired isomer. |
Larock Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Catalyst deactivation. | Ensure all reagents and solvents are pure and anhydrous. Use of bulky, electron-donating phosphine ligands can stabilize the palladium catalyst.[10] |
| Poor reactivity of starting materials. | o-Bromoanilines can be less reactive than o-iodoanilines. Increasing the catalyst loading or using a more active ligand system may be necessary.[19] | |
| Undesired Regioisomer Formation | Lack of directing effects from substituents.[13] | Optimize the ligand used. Sterically demanding phosphines or specific NHC ligands can improve regioselectivity.[10][15] The choice of base and solvent can also influence the outcome. |
Quantitative Data Summary
The following tables provide a comparison of yields for different indole synthesis methods under various conditions, highlighting the impact of optimization strategies.
Table 1: Comparison of Fischer Indole Synthesis Conditions for 2-Phenylindole
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Citation |
| Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 | [20] |
| Polyphosphoric Acid (PPA) | None | 150-160 | 10-15 min | High (not specified) | |
| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 8 h | Moderate (not specified) | [2] |
| Microwave (150°C) | THF | 150 | 15 min | High (not specified) |
Table 2: Comparison of Bischler-Möhlau Synthesis of 2-Arylindoles
| Method | Reagents | Conditions | Time | Overall Yield (%) | Citation |
| Conventional | N-Phenacylaniline, Anilinium bromide | Reflux | Not Specified | Low (historically) | [20] |
| Microwave (Solid-state) | N-Phenacylaniline, Anilinium bromide | 540 W | 45-60 s | 71 | [12][20] |
| Microwave (One-pot) | Aniline, Phenacyl bromide | 600 W | 1 min | 52-75 | [12] |
| HFIP-Promoted Microwave | α-Amino arylacetones | 150 °C | 30 min | 55-87 | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Phenylindole
This protocol is adapted from a solvent-free method utilizing microwave irradiation.[12]
Step 1: Synthesis of N-Phenacylaniline
-
In a mortar, thoroughly mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed at room temperature for 3 hours. The N-phenacylaniline product is typically of sufficient purity for the next step.
Step 2: Microwave-Assisted Cyclization
-
In a microwave-safe vial, mix the N-phenacylaniline from Step 1 with an equimolar amount of anilinium bromide.
-
Add a few drops of dimethylformamide (DMF) to create a slurry.
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-phenylindole.
Protocol 2: Protecting Group Strategy - Boc Protection of 5-Aminoindole
This protocol describes the protection of the 5-amino group of 5-aminoindole using di-tert-butyl dicarbonate ((Boc)₂O).[4]
Reagents and Materials:
-
5-Aminoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 5-aminoindole (1 equivalent) in THF or DCM in a round-bottom flask.
-
Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude tert-butyl (1H-indol-5-yl)carbamate can be purified by column chromatography or recrystallization.
Visualizing Mitigation Strategies
The following diagrams, generated using Graphviz, illustrate the workflows for avoiding common side reactions in indole synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis.
Caption: Improving Bischler-Möhlau synthesis outcomes.
Caption: Controlling regioselectivity in Larock indole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorinated Indole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated indole compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of fluorinated indole compounds and offers potential solutions.
Problem 1: Degradation of the fluorinated indole compound during purification.
| Potential Cause | Recommended Solution | Rationale |
| Acidic Conditions on Silica Gel | Neutralize the crude product carefully before column chromatography. Alternatively, use a different stationary phase like neutral or basic alumina. For sensitive compounds, consider reversed-phase chromatography.[1][2] | The acidic nature of standard silica gel can catalyze the degradation or defluorination of sensitive fluorinated indole compounds.[1][3] |
| High Temperatures During Solvent Removal | Remove solvents under reduced pressure at low temperatures, for instance, using a rotary evaporator with a cold water bath.[1] | Elevated temperatures can lead to the decomposition of thermally labile fluorinated indoles.[1] |
| Harsh Acidic or Basic Workup | Carefully neutralize the reaction mixture to a pH of approximately 7 before extraction. Use mild acids or bases for pH adjustment if necessary.[1] | Strong acidic or basic conditions during the workup can cause degradation or defluorination of the target compound.[1] |
Problem 2: Difficulty in separating fluorinated indole isomers.
| Potential Cause | Recommended Solution | Rationale |
| Co-elution of Isomers on Standard Silica Gel | Employ high-performance liquid chromatography (HPLC) with a specialized column, such as a pentafluorophenyl (PFP) or other fluorinated stationary phase, which can offer different selectivity compared to traditional C8 or C18 columns.[4][5] | The unique properties of fluorinated phases can enhance the separation of halogenated compounds and positional isomers.[4][5] |
| Chiral Isomers (Enantiomers) Present | Utilize chiral chromatography with a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for indole derivatives.[6] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations.[6][7] | Enantiomers have identical physical properties in a non-chiral environment and require a chiral environment for separation.[6] |
| Inadequate Resolution in HPLC | Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the organic modifier (e.g., acetonitrile, methanol) and its ratio with water, or adding modifiers like trifluoroethanol, can improve separation.[6][8] | The mobile phase plays a critical role in the interactions between the analytes and the stationary phase, thus affecting separation.[6] |
Problem 3: Low recovery of the purified compound.
| Potential Cause | Recommended Solution | Rationale |
| Product Volatility | When removing solvent, use a cold trap and avoid excessive vacuum or heat. | Fluorinated compounds can sometimes be more volatile than their non-fluorinated analogs. |
| Emulsion Formation During Extraction | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up emulsions.[9] | The salt increases the ionic strength of the aqueous phase, which can help to separate the layers. |
| Irreversible Adsorption on Silica Gel | Pre-treat the silica gel with a small amount of a polar solvent or an amine like triethylamine if the compound is basic. Alternatively, use a less active stationary phase like alumina.[2][6] | Highly polar or basic compounds can interact strongly with the acidic silanol groups on silica gel, leading to poor recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying fluorinated indoles?
A1: Column chromatography on silica gel is the most frequently used and effective method for the purification of fluorinated indole derivatives.[3][10] The choice of eluent, typically a mixture of hexane and ethyl acetate, is adjusted based on the polarity of the specific compound.[10]
Q2: My fluorinated indole appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is often due to the acidic nature of the stationary phase.[1][3] To mitigate this, you can switch to neutral or basic alumina as the stationary phase.[2] Another approach is to use reversed-phase chromatography with a C8 or C18 column.[2]
Q3: Are there any alternatives to column chromatography for purifying fluorinated indoles?
A3: Yes, other purification techniques can be effective. Recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure compounds, provided a suitable solvent is found.[10] For challenging separations, especially for isomers or thermally sensitive compounds, Supercritical Fluid Chromatography (SFC) is a powerful alternative.[7][11] Acid-base extraction can also be used to remove acidic or basic impurities.[12]
Q4: How does the fluorine atom affect the polarity of my indole compound during chromatography?
A4: The introduction of a fluorine atom can significantly alter the polarity of a molecule.[13] While fluorine is highly electronegative, the overall effect on polarity depends on the position and number of fluorine atoms. It is important to monitor the purification process closely, for example by using thin-layer chromatography (TLC), to determine the appropriate solvent system.[13]
Q5: What is Supercritical Fluid Chromatography (SFC) and why is it useful for fluorinated compounds?
A5: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[7][11] It is particularly well-suited for the purification of fluorinated compounds because they often have good solubility in supercritical CO2.[14][15] SFC can be faster and use less organic solvent than HPLC, making it a greener alternative.[11] It is also excellent for separating chiral compounds.[7]
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Preparation of the Column: A glass column is slurry-packed with silica gel in the initial, least polar eluent.
-
Sample Loading: The crude fluorinated indole, dissolved in a minimum amount of a suitable solvent or adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system, typically a gradient of ethyl acetate in hexanes.[16] The polarity of the eluent is gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure desired product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified fluorinated indole.[16]
General Protocol for Acid-Base Extraction
-
Dissolution: The crude mixture containing the fluorinated indole and acidic or basic impurities is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[9][12]
-
Extraction of Acidic Impurities: The organic solution is washed with a weak aqueous base (e.g., saturated sodium bicarbonate solution).[17] The acidic impurities will be deprotonated and move into the aqueous layer. The layers are separated.
-
Extraction of Basic Impurities: The organic layer is then washed with a weak aqueous acid (e.g., dilute hydrochloric acid).[12][17] Basic impurities will be protonated and move into the aqueous layer. The layers are separated.
-
Washing and Drying: The organic layer containing the purified neutral fluorinated indole is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[17][18]
Visualizations
Caption: A general workflow for the purification of fluorinated indole compounds.
Caption: A troubleshooting decision tree for fluorinated indole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. selerity.com [selerity.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Issues of Indole Derivatives in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common solubility challenges encountered with indole derivatives during in vitro and in vivo experiments. Inaccurate compound concentrations due to poor solubility can lead to unreliable and misleading results, underscoring the importance of proper solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: Why are many indole derivatives poorly soluble in aqueous assay buffers?
A1: The limited aqueous solubility of many indole derivatives stems from their characteristic chemical structure. The indole ring system is predominantly hydrophobic, and the addition of other lipophilic functional groups can further decrease water solubility. This hydrophobicity can lead to challenges in achieving the desired concentrations for biological assays, potentially causing compound precipitation and inaccurate experimental outcomes.
Q2: What is the first step when encountering a solubility issue with an indole derivative?
A2: The recommended initial step is to prepare a concentrated stock solution of the indole derivative in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for a broad range of compounds, including indoles.[1] This concentrated stock can then be serially diluted into the aqueous assay buffer to achieve the final desired concentration.
Q3: My indole derivative dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This phenomenon, often termed "crashing out," is common for hydrophobic compounds when the solvent polarity changes abruptly. To mitigate this, several strategies can be employed:
-
Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤ 0.5%, as higher concentrations can be cytotoxic to cells.[2]
-
Use a stepwise or serial dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer. This gradual change in solvent polarity can help maintain the compound's solubility.[1][3]
-
Ensure rapid mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to promote rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.[3]
-
Pre-warm the aqueous medium: Warming the assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) can sometimes improve the solubility of the compound.[4]
Q4: Can adjusting the pH of the assay buffer improve the solubility of my indole derivative?
A4: Yes, for indole derivatives with ionizable functional groups, modifying the pH of the buffer can significantly enhance solubility.[5] For instance, if the indole derivative has a basic nitrogen atom, lowering the pH (making it more acidic) can lead to protonation and increased aqueous solubility. Conversely, for derivatives with acidic moieties, increasing the pH (making it more basic) can improve solubility. It is crucial to determine the pKa of your compound to identify the optimal pH for solubilization while ensuring the chosen pH is compatible with your experimental system.[5]
Q5: What are co-solvents and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[2] Commonly used co-solvents in biological assays include ethanol and polyethylene glycol 400 (PEG 400).[6][7] It is important to use the lowest effective concentration of a co-solvent and to include a vehicle control in your experiments to account for any potential effects of the co-solvent on the assay.
Q6: How can cyclodextrins be used to improve the solubility of indole derivatives?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like many indole derivatives, forming water-soluble inclusion complexes.[8] This encapsulation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[9][10]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of the indole derivative exceeds its thermodynamic solubility in the aqueous medium. This is often referred to as "solvent shock." | - Lower the final concentration of the indole derivative. - Decrease the concentration of the DMSO stock solution and adjust the dilution accordingly. - Perform a serial dilution in the aqueous buffer instead of a single-step dilution.[1] - Add the DMSO stock to the aqueous buffer with vigorous mixing.[3] |
| The solution is initially clear but becomes cloudy or shows precipitation after incubation. | The compound has limited kinetic solubility and precipitates over time. Changes in temperature or pH during incubation can also affect solubility. | - Pre-warm the aqueous buffer to the incubation temperature before adding the compound.[4] - Ensure the buffer system is adequate to maintain a stable pH throughout the experiment. - Consider using a co-solvent or forming a cyclodextrin inclusion complex to enhance stability in solution. |
| Low and variable results in cell-based assays. | The indole derivative may not be fully dissolved in the cell culture medium, leading to an inaccurate effective concentration. | - Visually inspect the prepared solutions under a microscope for any signs of precipitate. - Conduct a solubility test in the specific cell culture medium to determine the maximum soluble concentration. - Employ a solubilization strategy such as co-solvents or cyclodextrins to ensure complete dissolution. |
| Difficulty dissolving the indole derivative powder in 100% DMSO. | The compound may have very low intrinsic solubility even in DMSO, or the DMSO may have absorbed water. | - Use anhydrous, high-purity DMSO.[4] - Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.[11] - If solubility is still limited, a different organic solvent or a co-solvent system may be necessary for the stock solution. |
Quantitative Data on Indole Derivative Solubility
The solubility of indole derivatives can vary significantly based on their specific structure and the solvent system used. The following table provides some reported solubility data for common indole derivatives. It is important to note that solubility should be experimentally determined for each specific compound and set of conditions.
| Indole Derivative | Solvent/System | Approximate Solubility |
| Indole-3-carbinol | Ethanol | ~10 mg/mL |
| DMSO | ~3 mg/mL | |
| Water | Sparingly soluble | |
| 3,3'-Diindolylmethane (DIM) | DMSO | ~30 mg/mL |
| Ethanol | ~15 mg/mL | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | |
| Vincristine | Water | Sparingly soluble |
| Methanol-water with buffer | Soluble | |
| Vinblastine | Water | Sparingly soluble |
| Methanol-water with buffer | Soluble | |
| DM1-SMe | DMSO | 100 mg/mL (127.49 mM) |
| Water | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution and Serial Dilution
Objective: To prepare a working solution of a poorly soluble indole derivative in an aqueous buffer using a co-solvent to prevent precipitation.
Materials:
-
Indole derivative powder
-
Anhydrous, cell culture grade DMSO
-
Co-solvent (e.g., Ethanol or PEG 400)
-
Sterile aqueous assay buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of the indole derivative powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[6]
-
-
Prepare the Working Solution with Co-solvent:
-
Determine the final desired concentration of the indole derivative and the final percentage of DMSO and co-solvent in the assay. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).[3]
-
Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
Add the desired volume of the co-solvent (e.g., ethanol to a final concentration of 1-5%).
-
While vortexing the buffer/co-solvent mixture, add the calculated volume of the concentrated DMSO stock solution dropwise to achieve the final concentration.[3]
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: pH-Dependent Solubility Determination
Objective: To determine the solubility of an ionizable indole derivative at different pH values.
Materials:
-
Indole derivative powder
-
A series of buffers with different pH values (e.g., citrate, phosphate, borate buffers)
-
DMSO
-
HPLC or UV-Vis spectrophotometer
-
Shaker incubator
-
Centrifuge
Procedure:
-
Prepare a Concentrated DMSO Stock: Prepare a high-concentration stock solution of the indole derivative in DMSO as described in Protocol 1.
-
Prepare Saturated Solutions:
-
In separate vials, add an excess amount of the indole derivative powder to each buffer of a specific pH.
-
Place the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved indole derivative in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Interpretation: Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile of the compound.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a poorly soluble indole derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
Indole derivative powder
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir plate
-
Freeze-dryer (optional)
Procedure (Kneading Method): [9][10]
-
Place the desired molar ratio of the cyclodextrin (e.g., 1:1 or 1:2 drug to cyclodextrin) in a mortar.
-
Add a small amount of water to the cyclodextrin and triturate to form a homogeneous paste.
-
Add the indole derivative powder to the paste and continue to knead for a specified time (e.g., 30-60 minutes).
-
The resulting paste is then dried in an oven at a controlled temperature or freeze-dried.
-
The dried complex is pulverized to a fine powder and stored in a desiccator.
-
The solubility of the prepared inclusion complex in the aqueous assay buffer can then be determined.
Visualizations
Signaling Pathways
Indole derivatives are known to modulate various signaling pathways implicated in diseases like cancer. Below are diagrams of two key pathways often targeted by these compounds.
Caption: PI3K/Akt/mTOR/NF-κB signaling pathway with potential inhibition by indole derivatives.
Caption: MAPK signaling pathway and points of potential modulation by indole derivatives.
Experimental Workflow
The following diagram outlines a logical workflow for addressing the solubility of a poorly soluble indole derivative.
Caption: A systematic workflow for troubleshooting solubility issues with indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijrpc.com [ijrpc.com]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Indole C-H Activation
Welcome to the technical support center for indole C-H activation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Authored from the perspective of a Senior Application Scientist, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide: Common Issues in Indole C-H Activation
This section directly addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My C-H activation reaction is resulting in low yields or complete recovery of the starting material. What are the likely causes and how can I troubleshoot this?
-
Answer: Low yields are a frequent challenge and can stem from several interrelated factors, primarily concerning catalyst activity and reaction conditions.
-
Causality & Explanation: The catalytic cycle in C-H activation involves several key steps: coordination, C-H cleavage, functionalization, and catalyst regeneration. A bottleneck at any of these stages will stifle turnover. Inefficient C-H cleavage is often the rate-determining step.[1] The choice of metal, ligand, and additives must work in concert to lower the activation energy for this step. Furthermore, catalyst deactivation pathways, such as poisoning or thermal degradation, can prematurely halt the reaction.[2]
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System:
-
Metal Choice: Are you using the optimal metal for the desired transformation? Palladium catalysts are workhorses for arylations and olefinations[3][4], while Rhodium[5][6] and Iridium[7][8] are often superior for alkylations, borylations, and amidations. Ruthenium catalysts have also shown great promise for various C-H functionalizations.[9][10]
-
Ligand Effects: The ligand is not just a spectator. It modulates the steric and electronic properties of the metal center. For instance, in Iridium-catalyzed borylations, bulky bipyridine ligands can direct the reaction to the C3 position.[11] In some cases, a ligand-free system can be highly effective and simplify the procedure.[12][13]
-
-
Optimize Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence reactivity. For instance, solvent choice can control regioselectivity in palladium-catalyzed alkenylations of free (N-H) indoles.[14] Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dioxane, THF, DMF).
-
Temperature: C-H activation often requires elevated temperatures to overcome the high activation barrier.[15] However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.[2] Perform a temperature screen, for example, from 80 °C to 120 °C in 10 °C increments.
-
Additives/Co-catalysts: Many reactions require additives. Silver salts (e.g., AgSbF₆, Ag₂CO₃) are common oxidants or halide scavengers that generate a more active cationic catalyst.[8][16] Carboxylate additives can act as proton shuttles in the C-H activation step.[17]
-
-
Check Substrate Purity: Impurities, particularly those containing sulfur or other strongly coordinating atoms, can act as catalyst poisons, effectively shutting down the reaction.[2] Ensure your indole substrate and coupling partner are of high purity.
-
-
Issue 2: Poor or Incorrect Regioselectivity
-
Question: My reaction is functionalizing the wrong C-H bond on the indole ring. How can I control the regioselectivity?
-
Answer: Regioselectivity is a cornerstone of synthetic utility and a persistent challenge in indole C-H functionalization due to the multiple available C-H bonds.[18][19][20] Control is typically achieved by exploiting the inherent electronic biases of the indole core or, more commonly, by installing a directing group (DG).[15]
-
Causality & Explanation: The indole nucleus has varying electronic densities. The C3 position is the most nucleophilic, followed by C2, and then the positions on the benzene ring (C4-C7).[19] Reactions proceeding through an electrophilic pathway often favor C3. However, many modern catalytic systems operate via organometallic intermediates where regioselectivity is dictated by the formation of a stable metallacycle intermediate, guided by a coordinating directing group.[15][21]
-
Strategies for Controlling Regioselectivity:
-
Directing Group (DG) Strategy: This is the most powerful tool for achieving high regioselectivity.
-
N-Directing Groups: A group installed on the indole nitrogen can direct functionalization to either the C2 or C7 position. The outcome often depends on the catalyst and the DG itself. For example, an N-P(O)tBu₂ group can direct palladium catalysis to the C7 position.[18] N-methoxy amides have been used with Rh(III) catalysts to achieve C2-amidation.[16]
-
C3-Directing Groups: Placing a directing group at the C3 position can steer functionalization to the C4 position.[18] For instance, an aldehyde group at C3 has been used with a Ruthenium catalyst to achieve C4-alkenylation.[22]
-
-
Catalyst Control: In some cases, the catalyst system itself can override the inherent reactivity or even the influence of a directing group. A notable study demonstrated that switching from an Ir(III) to a Rh(I) catalyst with the same 3-carboxamide indole substrate could switch the functionalization from the C2 to the C3 position (via a 1,2-acyl migration).[23][24]
-
Steric Hindrance: The steric profile of the substrate and catalyst can influence the site of attack. Bulky substituents on the indole or the catalyst's ligands can block access to certain C-H bonds, favoring functionalization at less hindered positions.
-
-
A decision workflow for achieving regioselectivity.
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the common causes and remedies?
-
Answer: Catalyst deactivation is a frequent culprit for incomplete reactions.[25] It refers to the loss of catalytic activity due to various chemical or physical processes.
-
Causality & Explanation:
-
Poisoning: Substrates, impurities, or even products can bind irreversibly to the catalyst's active site, blocking it from participating in further catalytic cycles. Heteroatoms like sulfur and phosphorus are notorious poisons.[2] Strongly coordinating heterocycles like pyridines can also poison palladium catalysts.[26]
-
Formation of Off-Cycle Species: The catalyst can be sequestered into a stable, inactive state. For example, the formation of palladium black (Pd(0) aggregates) is a common deactivation pathway in Pd-catalyzed cross-coupling reactions.
-
Thermal Degradation: High reaction temperatures can cause the catalyst complex to decompose or the ligands to dissociate, leading to a loss of activity and selectivity.[2]
-
-
Preventative and Remedial Actions:
-
Purify Reagents: Rigorously purify all substrates, reagents, and solvents to remove potential poisons.
-
Use Robust Catalysts/Ligands: Select ligands that form a more stable complex with the metal, reducing the likelihood of decomposition or aggregation.
-
Modify Reaction Conditions:
-
Lower the reaction temperature if thermal degradation is suspected.
-
Ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained, as oxygen can sometimes lead to catalyst oxidation and deactivation.[21]
-
-
Employ Additives: In some cases, additives can regenerate the active catalyst or prevent the formation of inactive species. For example, oxidants are crucial in many Pd(II)-catalyzed cycles to regenerate the active catalyst from Pd(0).[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between Palladium, Rhodium, Iridium, and Ruthenium for my indole C-H activation?
A1: The choice of metal is dictated by the specific bond you want to form and the position you want to functionalize. While there are exceptions, the following generalizations provide a good starting point:
| Catalyst Metal | Typical Applications in Indole C-H Activation | Key Features & Considerations |
| Palladium (Pd) | C-C (Arylation, Alkenylation), C-O, C-N bond formation.[1][3] | Often requires an oxidant. Prone to poisoning by N-heterocycles.[26] Mechanism can involve electrophilic palladation.[1] |
| Rhodium (Rh) | C-C (Alkylation, Arylation), C-N (Amidation).[5][6] | Often uses Cp* (pentamethylcyclopentadienyl) ligands. Can operate under mild conditions, even at room temperature.[27] |
| Iridium (Ir) | C-B (Borylation), C-N (Amidation), C-S bond formation.[7][8] | Excellent for borylation, providing key synthetic intermediates. Can exhibit unique selectivity controlled by ligands or additives.[7][28] |
| Ruthenium (Ru) | C-C (Alkylation, Arylation), Annulations.[9][29][30] | Versatile and often more cost-effective than Rh or Ir. Can be used for remote C-H activation.[29] |
Q2: What is the role of a "directing group" and do I always need one?
A2: A directing group (DG) is a functional group covalently attached to the indole substrate that coordinates to the metal catalyst.[15] This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and ensuring high regioselectivity.[21] While not always strictly necessary, using a DG is the most reliable strategy to control functionalization, especially for the less reactive C-H bonds on the benzene ring (C4-C7).[18][31] Some reactions can proceed with high selectivity without a DG by exploiting the intrinsic reactivity of the indole, particularly at the C2 or C3 positions.[6]
Mechanism of directing group assistance.
Q3: Can I perform C-H activation on a "free" (N-H) indole?
A3: Yes, many protocols exist for the direct C-H functionalization of N-H indoles. However, it presents unique challenges. The N-H proton is acidic and can react with bases or organometallic intermediates. Furthermore, the nitrogen lone pair can coordinate to the metal center, potentially inhibiting catalysis.[32] Often, reactions on N-H indoles require specific conditions or catalysts that are compatible with the acidic proton. For many applications, protecting the indole nitrogen with a removable group (e.g., acyl, Boc, sulfonyl) provides more consistent results and broader reaction scope.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C3-Borylation of N-Acyl Indoles
This protocol is adapted from a ligand-free method, offering operational simplicity and good functional group tolerance.[11]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-acyl indole (0.25 mmol, 1.0 equiv.), [Ir(cod)Cl]₂ (0.00625 mmol, 2.5 mol%), and bis(pinacolato)diboron (HBpin) (0.30 mmol, 1.2 equiv.).
-
Solvent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous n-hexane (1.0 mL) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the C3-borylated indole product.
Self-Validation: Confirm the structure and regioselectivity of the product by ¹H NMR and ¹³C NMR spectroscopy. The absence of signals corresponding to other borylated isomers validates the selectivity of the protocol. The C-B bond can be further derivatized (e.g., via Suzuki coupling) to confirm its successful installation.[11]
References
- 1. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 10. Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes: access to aminodihydronaphthyl indoles and indolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mt.com [mt.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rhodium-Catalyzed C-H Arylation of Indoles with Arylsilanes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-(4-Fluorophenyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-(4-fluorophenyl)-1H-indole. The content is structured to address common challenges and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for synthesizing 6-aryl-1H-indoles, including this compound, is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a 6-halo-1H-indole (commonly 6-bromo-1H-indole) with (4-fluorophenyl)boronic acid.
Q2: Are there any critical considerations for the starting materials in this synthesis?
A2: Yes, the purity of the starting materials is crucial for a successful and high-yielding reaction.
-
6-Bromo-1H-indole: Ensure it is free from other isomeric bromoindoles and residual impurities from its synthesis.
-
(4-Fluorophenyl)boronic acid: This reagent can be prone to degradation. It is advisable to use a fresh batch or verify its purity by NMR before use. The presence of boronic acid anhydrides (boroxines) is common and can affect the stoichiometry of the reaction.
-
Palladium Catalyst: The choice of palladium pre-catalyst and ligand is critical. For large-scale synthesis, air-stable and highly active pre-catalysts are preferred.
-
Solvents and Base: Solvents should be appropriately degassed to prevent catalyst deactivation. The choice and quality of the base are also important for the reaction's success.
Q3: What are the key parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
A3: Several parameters are critical for a successful scale-up:
-
Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of the palladium catalyst.
-
Temperature Control: The reaction temperature needs to be carefully controlled. Exothermic events can occur, especially during the addition of reagents on a large scale.
-
Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions, particularly in heterogeneous mixtures.
-
Reagent Addition: The rate of addition of reagents may need to be controlled on a larger scale to manage any exotherms.
Q4: How can the product be purified on a large scale?
A4: Large-scale purification of this compound typically involves crystallization. The choice of solvent system for crystallization is critical to ensure high purity and yield. Column chromatography, while useful at the lab scale, is often less practical and economical for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Ensure the palladium catalyst is from a reliable source and has been stored correctly.- Use a freshly opened container of the catalyst.- Consider using a more active pre-catalyst or ligand system. |
| Poor quality of boronic acid | - Use fresh (4-fluorophenyl)boronic acid.- Check the purity of the boronic acid by NMR. | |
| Incomplete degassing of solvents | - Ensure all solvents are thoroughly degassed with nitrogen or argon before use. | |
| Incorrect base | - The choice of base is crucial. If using carbonates, ensure they are finely powdered for better solubility and reactivity. Consider screening other bases like phosphates. | |
| Formation of Side Products (e.g., Homo-coupling) | Suboptimal reaction temperature | - Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired coupling. |
| Incorrect stoichiometry | - Carefully control the stoichiometry of the reactants. An excess of the boronic acid can sometimes lead to homo-coupling. | |
| Incomplete Reaction | Insufficient reaction time | - Monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary. |
| Catalyst deactivation | - Ensure a strict inert atmosphere is maintained throughout the reaction.- Consider a higher catalyst loading, although this may not be economical on a large scale. | |
| Difficulties in Product Isolation/Purification | Product is an oil or low-melting solid | - Attempt to induce crystallization by seeding or using a different solvent system.- If crystallization fails, consider purification via a short-plug silica gel filtration to remove baseline impurities before attempting crystallization again. |
| Residual palladium in the final product | - Treat the crude product with a palladium scavenger before final purification.- Efficient crystallization can also help in removing palladium residues. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling to synthesize 6-aryl-1H-indoles, which can be adapted for this compound.
| Parameter | Typical Range | Notes |
| Reactants | 6-Bromo-1H-indole, (4-Fluorophenyl)boronic acid | |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd pre-catalysts | 0.5 - 5 mol% |
| Ligand | PPh₃, dppf, or other phosphine ligands | 1 - 2 equivalents relative to Pd |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2 - 3 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | |
| Temperature | 80 - 120 °C | |
| Reaction Time | 2 - 24 hours | Monitored by TLC or HPLC |
| Typical Yield | 70 - 95% | Highly dependent on reaction conditions and scale |
Experimental Protocols
Illustrative Protocol for Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and scale.
Materials:
-
6-Bromo-1H-indole
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-bromo-1H-indole (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.) in a small amount of dioxane. Add this mixture to the reaction flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Degas the reaction mixture by bubbling nitrogen through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Indole Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules represents a powerful tool in medicinal chemistry. This guide provides an objective comparison of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and pathway visualizations.
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous inhibitors targeting a wide range of enzymes and receptors. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity, and alter selectivity, often leading to more potent and effective drug candidates. This guide delves into a comparative study of fluorinated versus non-fluorinated indole inhibitors, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the impact of fluorination on the inhibitory activity and metabolic stability of indole derivatives. The data, compiled from various studies, illustrates the significant advantages that strategic fluorination can confer.
Table 1: Comparative Inhibitory Activity (IC50) of Fluorinated vs. Non-Fluorinated Indole Derivatives
| Target Enzyme | Non-Fluorinated Indole Derivative | IC50 | Fluorinated Indole Derivative | IC50 | Fold Improvement |
| Tryptophan 2,3-dioxygenase (TDO2) | Indole Derivative A | > 10 µM[1] | 6-fluoroindole derivative 71a | < 1 µM[1] | >10x |
| Rho-associated kinase 1 (ROCK1) | Indazole Derivative | > 5000 nM[1] | 6-fluoroindazole 52 | 14 nM[1] | >350x |
| HIV-1 Reverse Transcriptase | Non-fluorinated indole III | - | 4-fluorinated indole IV | - | ~50x[2] |
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse Liver Microsomes[3] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse Liver Microsomes[3] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | Rat Liver Microsomes[3] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[4][5]
Materials:
-
Recombinant human kinase (e.g., Aurora B)
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer
-
Test indole compounds (fluorinated and non-fluorinated)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test indole derivatives in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: Add the diluted compounds to the wells of the assay plate.
-
Add the kinase and its substrate to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Add the luminescence-based kinase assay reagent to stop the reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.
-
Incubate in the dark for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Normalize the data using negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a typical in vitro metabolic stability assay using liver microsomes to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[3]
Materials:
-
Liver microsomes (e.g., mouse, rat, human)
-
NADPH regenerating system
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test indole compounds
-
Control compounds (high and low clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test and control compounds.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.
-
Reaction Initiation: Add the test compound to the pre-warmed microsome mixture.
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Discussion
The strategic incorporation of fluorine into the indole scaffold consistently demonstrates a positive impact on the pharmacological properties of these inhibitors. As evidenced by the presented data, fluorination can lead to a dramatic increase in inhibitory potency, in some cases by several hundred-fold.[1][2] This enhancement is often attributed to fluorine's ability to form favorable interactions within the target's binding pocket and to modulate the electronic properties of the indole ring.
Furthermore, fluorination is a well-established strategy to improve metabolic stability.[3] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the C-F bond's strength can effectively block oxidation by cytochrome P450 enzymes, leading to a longer half-life and improved pharmacokinetic profile.[3]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been developed as inhibitors of kinases within this pathway. The introduction of fluorine can enhance the potency of these inhibitors, leading to more effective downstream signaling blockade and ultimately, greater anti-proliferative effects.
References
Validating the Inhibitory Effect of 6-(4-fluorophenyl)-1H-indole on p38 MAP Kinase: A Comparative Guide
This guide provides a framework for validating the inhibitory potential of the novel compound 6-(4-fluorophenyl)-1H-indole against p38 mitogen-activated protein (MAP) kinase. For robust evaluation, its performance is benchmarked against established, well-characterized p38 inhibitors. The following sections present quantitative data from literature for these reference compounds, detailed experimental protocols for validation, and visualizations of the key signaling pathways and experimental workflows.
Comparative Analysis of p38 MAP Kinase Inhibitors
The efficacy of a kinase inhibitor is typically determined through both direct enzymatic assays (in vitro) and cell-based functional assays (in cellulo). The tables below summarize the inhibitory concentrations (IC50) for widely used p38 inhibitors. Lower IC50 values are indicative of higher potency.[1] Data for the compound of interest, this compound, are presented as placeholders to be populated upon experimental validation.
Table 1: In Vitro Inhibition of p38α Kinase Activity
This table compares the direct inhibitory effect of various compounds on the enzymatic activity of purified p38α kinase.
| Compound | IC50 (nM) for p38α | Mechanism of Action |
| This compound | Data to be determined | Data to be determined |
| SB203580 | 50[2] | ATP-competitive |
| SB202190 | 50[3] | ATP-competitive |
| Doramapimod (BIRB-796) | 38[2] | Allosteric (slow-binding)[2] |
| p38 MAP Kinase Inhibitor IV | 130[4] | ATP-competitive[5] |
Table 2: Cellular Inhibition of LPS-Induced TNF-α Release
This table presents the potency of inhibitors in a cellular context by measuring the suppression of TNF-α, a key pro-inflammatory cytokine produced downstream of p38 MAPK activation.[1]
| Compound | Cell Type | IC50 (nM) for TNF-α Suppression |
| This compound | e.g., PBMCs, THP-1 | Data to be determined |
| SB203580 | Human PBMCs | ~50-100 |
| Doramapimod (BIRB-796) | Human PBMCs | ~1-10[6] |
| p38 Kinase inhibitor 7 | THP-1 | 5.88[4] |
Visualizing Key Pathways and Workflows
Understanding the underlying biological and experimental processes is crucial for accurate data interpretation. The following diagrams, rendered using Graphviz, illustrate the p38 MAPK signaling cascade and the workflows for inhibitor validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 6-(4-fluorophenyl)-1H-indole: Data Not Available for a Comprehensive Comparison
A comprehensive cross-reactivity profiling and comparative analysis for the compound 6-(4-fluorophenyl)-1H-indole cannot be provided at this time due to a lack of publicly available experimental data. Extensive searches of scientific literature and pharmacological databases did not yield specific information regarding the primary biological target, binding affinities, and off-target interactions of this particular molecule.
The indole scaffold is a common feature in many biologically active compounds, and derivatives have shown a wide array of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer effects. Similarly, molecules incorporating a fluorophenyl group are prevalent in medicinal chemistry. However, the specific biological activity and selectivity profile of this compound itself have not been sufficiently characterized in published research to allow for the creation of a detailed and objective comparison guide as requested.
To generate a meaningful cross-reactivity profile, the following essential data points are required:
-
Identification of the Primary Biological Target: Understanding the intended molecular target of a compound is the first step in assessing its selectivity. Without this, it is impossible to distinguish between on-target and off-target effects.
-
Quantitative Binding Affinity Data: Data from in vitro assays measuring the binding affinity (e.g., Ki, Kd, or IC50 values) of this compound to its primary target are necessary.
-
Broad Off-Target Screening Data: To assess cross-reactivity, the compound must be tested against a panel of other relevant biological targets, such as other receptors, enzymes, and ion channels. This data provides a measure of the compound's selectivity.
-
Comparative Data for Alternative Compounds: A comparison guide requires the same comprehensive dataset for one or more alternative or competitor compounds to provide context and highlight relative performance.
Unfortunately, none of this specific data for this compound could be located in the public domain. Therefore, the creation of the requested tables, experimental protocols, and signaling pathway diagrams would be based on speculation rather than factual, experimental evidence, which would not meet the standards of a scientific comparison guide for researchers, scientists, and drug development professionals.
Further experimental investigation into the pharmacological properties of this compound is required before a comprehensive cross-reactivity profile and a meaningful comparison with other compounds can be developed.
In Vivo Anticancer Potential of Phenyl-Indole Scaffolds: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of various indole derivatives, with a focus on compounds sharing the phenyl-indole scaffold. Due to the current lack of publicly available in vivo validation data for 6-(4-fluorophenyl)-1H-indole, this guide synthesizes preclinical data from structurally related compounds to offer insights into the potential efficacy and mechanisms of this chemical class in animal models.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties, including a variety of anticancer agents. The introduction of a phenyl group to the indole ring system has been a common strategy in the design of novel drug candidates, aiming to enhance biological activity and modulate pharmacokinetic properties. This guide delves into the in vivo performance of several phenyl-indole derivatives that have been evaluated in preclinical cancer models, offering a valuable resource for comparative analysis and future drug development endeavors.
Comparative In Vivo Anticancer Activity
The following table summarizes the in vivo efficacy of selected phenyl-indole derivatives in various cancer xenograft models. It is important to note that these studies were conducted under different experimental conditions, and direct cross-study comparisons should be made with caution.
| Compound/Derivative Class | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes |
| Indolyl-Hydrazone (Compound 5) | Breast Cancer Xenograft | Breast Cancer | Not specified | Significant tumor growth inhibition |
| Indole-2-Carboxamide (LG25) | Triple-Negative Breast Cancer Model | Triple-Negative Breast Cancer | Not specified | Demonstrated efficacy |
| Pyrido[3,4-b]indole Derivative (Compound 11) | Xenograft Models | Breast, Colon, Melanoma, Pancreatic Cancer | Not specified | Potent broad-spectrum anticancer activity with IC50 values down to 80-200 nM in cell lines. |
| 1,1,3-tri(3-indolyl)cyclohexane | Human Xenografts in Murine Models | Lung Cancer | Not specified | In vivo antitumor activity observed.[1] |
| Indole Isoquinoline Hybrid (Compound 24) | Mouse Model of Paclitaxel-Resistant Colon Cancer | Paclitaxel-Resistant Colon Cancer | 80 mg/kg, orally, twice a day | 76% inhibition of tumor development.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the common practices reported in the cited literature for evaluating the anticancer activity of indole derivatives in animal models.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., lung, breast, colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, animals are randomized into control and treatment groups. The test compound (e.g., a phenyl-indole derivative) is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group typically receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
References
- 1. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Indole Synthesis Methodologies for Researchers
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for indole synthesis remains a critical area of research. This guide provides an objective, data-driven comparison of classic and modern indole synthesis methodologies, designed for researchers, scientists, and drug development professionals. We will delve into the Fischer, Bischler-Möhlau, and Reissert syntheses, alongside modern palladium-catalyzed approaches, evaluating them on key performance metrics.
Quantitative Performance Comparison
The following tables summarize quantitative data for the synthesis of representative indole derivatives using both classic and modern methods. These examples have been selected to provide a clear comparison of the performance of each method under specific, reported conditions.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] |
| Palladium-Catalyzed C-H Activation | Vinyl Bromide, Diaziridinone | PdBr₂, CyPPh₂ | 1,4-Dioxane | 145 | Not Specified | up to 90[2] |
Table 2: Synthesis of Indole-2-carboxylic Acid
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Zinc dust, Acetic acid | Acetic acid | Not Specified | Not Specified | Good (unspecified)[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Fischer Indole Synthesis of 2-Phenylindole
-
Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The yield of acetophenone phenylhydrazone is 87-91%.[1]
-
Step 2: Cyclization to 2-Phenylindole: An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are removed by filtration, and the solids are boiled with 600 mL of 95% ethanol. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.[1]
Bischler-Möhlau Indole Synthesis of 2-Arylindoles (One-Pot, Microwave-Assisted)
A 2:1 mixture of an aniline and a phenacyl bromide is thoroughly mixed in the solid state. The mixture is placed in a microwave-safe vessel and irradiated with microwaves at 540 W for 45-60 seconds. The resulting solid is then purified by column chromatography to yield the 2-arylindole. This method is noted for being environmentally friendly as it avoids the use of organic solvents.[4] A one-pot variation involving irradiation of a 2:1 mixture of aniline and phenacyl bromide can lead to improved yields of 52-75%.[1][5]
Reissert Indole Synthesis of Indole-2-carboxylic Acid
-
Step 1: Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[1][3]
-
Step 2: Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1][3]
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction that produces 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne in the presence of a base.[6] The reaction is highly regioselective, with the bulkier alkyne substituent generally ending up at the C2 position of the indole.[7]
Palladium-Catalyzed C-H Activation for Indole Synthesis
A variety of indoles can be synthesized in good yields from readily available vinyl bromides and diaziridinone. The optimized conditions for this palladium-catalyzed reaction include PdBr₂ as the catalyst, CyPPh₂ as the ligand, and Cs₂CO₃ as the base in 1,4-dioxane at 145°C, yielding indoles in up to 90% efficiency.[2]
Visualizing the Methodologies
To further elucidate the differences between these synthetic strategies, the following diagrams illustrate their core mechanisms and workflows.
Caption: The reaction pathway of the Fischer Indole Synthesis.
Caption: The reaction mechanism of the Bischler-Möhlau Synthesis.
Caption: The synthetic pathway of the Reissert Indole Synthesis.
Caption: A general catalytic cycle for Palladium-Catalyzed Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates, a process known as fluorination, has become a pivotal strategy in modern medicinal chemistry.[1] This approach is frequently employed to enhance the metabolic stability of parent molecules, thereby improving their pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data, detailed protocols, and visualizations to aid in drug discovery and development efforts.
Enhanced Metabolic Stability of Fluorinated Indoles: The Data
Strategic fluorination of the indole ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism.[1] By substituting a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be blocked.[1][2] The data from preclinical studies clearly demonstrates the positive impact of fluorination on the metabolic stability of indole-containing compounds.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [1] |
| 2,3-unsubstituted indole 8 | Unsubstituted at 2 and 3 | 12.35 | - | [3] |
| Compound 19a (EWG at 3-position) | Electron-withdrawing group at 3 | 21.77 | - | [3] |
| Compound 19b (EDG at 3-position) | Electron-donating group at 3 | 9.29 | - | [3] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. The data for the substituted indole derivatives were also generated in mouse liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1][3]
Experimental Protocols: Assessing Metabolic Stability in vitro
The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.[1][3]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Liver microsomes (from human or other species)[4]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Magnesium chloride (MgCl2)[1]
-
Acetonitrile (or other suitable organic solvent) for reaction termination[1][3]
-
Internal standard for analytical quantification[1]
-
Incubator (37°C)[1]
-
Centrifuge[1]
Procedure:
-
Preparation of Reagents:
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.[1]
-
Add the test compound to the incubation medium at a final concentration typically in the low micromolar range.[1]
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes.[1]
-
Incubate the reaction mixture at 37°C with gentle shaking.[1]
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1][3]
-
-
Reaction Termination and Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[1]
-
The slope of the linear regression of this plot represents the elimination rate constant (k).[1]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1][3]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[1]
-
Visualizing the Process and Pathways
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 6-(4-fluorophenyl)-1H-indole and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of indole derivatives, which can be adapted for 6-(4-fluorophenyl)-1H-indole: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and UV-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and pharmaceutical development. This document outlines the performance characteristics and detailed experimental protocols for each method to aid in your selection process.
Introduction to Analytical Method Validation
The validation of an analytical method is essential to ensure that the chosen procedure is suitable for its intended purpose.[1] Key validation parameters, as recommended by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[1][2][3] A validated method provides confidence in the reliability and consistency of the obtained results.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two widely used techniques for the quantification of indole-containing compounds. HPLC offers high specificity and sensitivity, particularly when coupled with a fluorescence detector, making it ideal for complex matrices.[4] UV-Vis spectrophotometry, while generally less specific, is a simpler, more accessible, and cost-effective method suitable for routine analysis of purer samples.[5][6]
Data Presentation: Performance Characteristics
The following tables summarize the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the analysis of indole derivatives. These values are based on published data for similar compounds and serve as a general guide.[2][3][7][8][9][10]
Table 1: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
| Validation Parameter | Typical Performance for Indole Derivatives |
| Linearity Range | 0.05 - 125 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.7 µg/mL |
Table 2: UV-Visible (UV-Vis) Spectrophotometry
| Validation Parameter | Typical Performance for Indole Derivatives |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reversed-phase HPLC method for the quantification of indole derivatives.
Objective: To separate and quantify the indole derivative from potential impurities or degradation products.
Materials:
-
HPLC system with UV or Fluorescence detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for pH adjustment)
-
Reference standard of the indole derivative
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 85:15 v/v), acidified with 0.05% trifluoroacetic acid to a pH of approximately 3.[3] The exact ratio may need to be optimized for this compound.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards within the linear range (e.g., 1-20 µg/mL).[3]
-
Sample Preparation: Dissolve the sample containing the indole derivative in the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the indole derivative in the sample by interpolating its peak area on the calibration curve.
UV-Visible Spectrophotometry Method
This protocol provides a general method for the quantification of indole derivatives using UV-Vis spectrophotometry.
Objective: To determine the concentration of the indole derivative in a solution by measuring its absorbance of UV-Visible light.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (spectroscopic grade)
-
Reference standard of the indole derivative
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: Use a solvent in which the indole derivative is soluble and that does not absorb significantly in the wavelength range of interest (e.g., methanol or ethanol).
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of the indole derivative in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[12] For many indole derivatives, this is around 280 nm.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards with concentrations in the linear range (e.g., 1-10 µg/mL).[6]
-
Sample Preparation: Dissolve the sample containing the indole derivative in the solvent to achieve a concentration that falls within the calibration range.
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification: Create a calibration curve by plotting the absorbance versus the concentration of the standards. The concentration of the indole derivative in the sample can be calculated using the linear regression equation derived from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for HPLC Quantification.
Caption: Workflow for UV-Vis Spectrophotometry Quantification.
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of indole derivatives like this compound. The choice between these methods will depend on the specific requirements of the analysis. For high-throughput screening or analysis of relatively pure samples, the simplicity and speed of UV-Vis spectrophotometry may be advantageous. For complex samples requiring high sensitivity and specificity, such as in biological matrices or for stability studies, the superior separation capabilities of HPLC are indispensable. It is crucial to perform a thorough method validation for this compound to ensure the selected method is fit for its intended purpose.
References
- 1. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unlocking Precision Oncology: A Comparative Guide to Indole Derivatives in Kinase Active Sites
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of indole derivatives as potent kinase inhibitors, supported by computational docking studies and experimental data. Indole scaffolds have emerged as a versatile framework in the design of targeted cancer therapies, demonstrating significant inhibitory activity against a range of kinases crucial to tumor growth and proliferation.
Indole derivatives have been extensively investigated for their ability to target and inhibit multiple kinases, including VEGFR, EGFR, CDK, and PI3K, which are pivotal in cancer cell signaling.[1] This guide synthesizes findings from various studies to offer a comparative overview of the binding affinities and interaction patterns of these compounds within the kinase active sites.
Comparative Analysis of Binding Affinities
Computational docking studies are instrumental in predicting the binding modes and affinities of small molecules within the ATP-binding pocket of kinases. The data presented below summarizes the docking scores of various indole derivatives against several key oncogenic kinases, providing a comparative look at their potential as inhibitors.
| Derivative Class | Target Kinase | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 5-Bromoindole Derivatives | VEGFR-2 | 4ASE | -8.5 to -10.2 | Cys919, Asp1046, Glu885 | [2] |
| 5-Bromoindole Derivatives | EGFR | 1M17 | -7.9 to -9.5 | Met793, Leu718, Asp855 | [2] |
| Indole-2-carboxamides | VEGFR-2 | 3VHE | -9.1 to -11.2 | Cys919, Asp1046, His1026 | [3] |
| Indole-2-carboxamides | EGFR | 1M17 | -8.7 to -10.5 | Met793, Thr790, Asp855 | [3] |
| 3,5-Disubstituted Indoles | Pim-1 Kinase | 5DWR | - | Pi-Alkyl interactions | [4] |
| Indolyl-Chalcone Derivatives | VEGFR-2 | - | High Docking Scores | - | [5] |
| Indole-aminoquinazolines | EGFR | - | - | Binds to ATP region | [6] |
| 4-Azaindole Derivatives | PAK1 | - | - | Glu345, Leu347 | [7] |
Experimental Protocols: Molecular Docking
The following outlines a generalized, yet detailed, methodology for the in silico evaluation of indole derivatives as kinase inhibitors, based on common practices cited in the literature.[2][8][9]
Receptor and Ligand Preparation
-
Receptor Preparation : The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, EGFR) is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed from the PDB structure. The protein is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site, often based on the location of the co-crystallized inhibitor.[2][8]
-
Ligand Preparation : The 2D structures of the indole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized and optimized using appropriate force fields (e.g., CHARMm).
Molecular Docking Simulation
-
Software : Commonly used software for molecular docking includes AutoDock, GOLD, and Schrödinger Suite (Phase, Quikprop).[8]
-
Procedure : The prepared ligands are docked into the defined active site of the prepared receptor. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.[10] A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol.[10] The pose with the lowest binding energy is generally considered the most favorable.
Analysis of Interactions
-
The resulting docked complexes are visualized to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the indole derivative and the amino acid residues of the kinase active site. This analysis provides insights into the structural basis for the observed binding affinity and inhibitory activity.[11]
Visualizing the Landscape of Kinase Inhibition
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified kinase signaling pathway commonly targeted by indole derivatives and a typical workflow for comparative docking studies.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. physchemres.org [physchemres.org]
- 5. tandfonline.com [tandfonline.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 8. jpionline.org [jpionline.org]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-(4-fluorophenyl)-1H-indole: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-(4-fluorophenyl)-1H-indole, ensuring the safety of laboratory personnel and compliance with environmental regulations. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its structural similarity to other fluorinated indole derivatives necessitates its handling as a potentially hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk. The health hazards of this specific product may not have been fully investigated, so caution is advised.[1]
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] |
| Body Protection | Laboratory coat, long-sleeved clothing, and chemical-resistant boots.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] For larger quantities or potential for dust, a NIOSH-approved respirator may be necessary.[1] |
| Engineering Controls | A safety shower and eye bath should be readily accessible.[1] |
Hazard Summary:
Although not specifically classified, indole derivatives and fluorinated organic compounds can be harmful if swallowed, cause skin and eye irritation, and may pose unknown long-term health effects.[2][3] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound, along with contaminated lab supplies such as weighing paper, gloves, and pipette tips, in a designated, compatible, and clearly labeled solid waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[2] Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents.[4][5]
2. Waste Containment:
-
Select a container that is appropriate and compatible with the chemical. The original container can often be used.[5]
-
Ensure the container is tightly capped at all times, except when adding waste.[5]
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and prevent spills.[2]
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[2]
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[2][5]
-
The label must include the full chemical name: "this compound" and the approximate percentage or quantity.[5]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[5]
-
The storage area should be cool, dry, and well-ventilated.[6]
5. Waste Disposal and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2] Provide them with a complete list of the waste contents.
In the absence of specific degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory.[2] Such procedures can be dangerous and may produce byproducts of unknown toxicity.[2]
Experimental Protocols for Waste Management
The most prudent and compliant approach for the disposal of this compound is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[2] The recommended disposal method is typically high-temperature incineration at a permitted hazardous waste facility.[7][8] Landfilling in a permitted hazardous waste landfill is another potential option.[7][9]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key workflows and logical relationships.
Caption: A general workflow for the proper disposal of this compound.
Caption: A logical diagram of key safety considerations for disposal.
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. bund.net [bund.net]
- 9. epa.gov [epa.gov]
Essential Safety and Operational Guidance for 6-(4-fluorophenyl)-1H-indole
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-(4-fluorophenyl)-1H-indole. The following procedures and data are designed to ensure safe laboratory operations and proper disposal.
Hazard and Safety Summary
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Chronic Aquatic Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | P273 |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.[1][2][3]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles / Face Shield | Must meet European standard EN 166 or OSHA 29 CFR 1910.133.[2][4] A face shield should be used when there is a splash hazard. |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[2] Always inspect gloves before use and use proper glove removal technique.[3] For prolonged contact, consider double-gloving.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn.[1] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit may be necessary.[1] |
| Respiratory | Fume Hood / Respirator | All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4] |
Standard Operating Procedure for Handling and Disposal
1. Engineering Controls:
-
All manipulations of this compound, including weighing and dilutions, must be conducted in a properly functioning chemical fume hood.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[3]
2. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer:
-
Handle as a powder solid.
-
Avoid creating dust.
-
Use a spatula for transfers.
-
Close the container tightly after use.[2]
-
-
Solution Preparation:
-
Add the solid to the solvent slowly.
-
Ensure the process is conducted in a closed or contained system if possible.
-
-
Post-Handling:
3. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]
-
If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash it before reuse.[2][4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][5] Call a POISON CENTER or doctor if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] If eye irritation persists, get medical advice/attention.[5]
4. Disposal Plan:
-
Waste Collection: All waste containing this compound must be collected in clearly labeled, compatible containers.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not release into the environment.
Visual Workflow and Decision Diagrams
The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for PPE selection.
Caption: Workflow for handling this compound.
Caption: Decision-making for PPE selection.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
